Boc-2-methyl-D-phenylalanine
描述
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Structure
3D Structure
属性
IUPAC Name |
(2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGOCPOJLMLJAR-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427279 | |
| Record name | Boc-2-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80102-29-0 | |
| Record name | Boc-2-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating Stereochemistry and Stability: A Technical Guide to Boc-2-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and drug discovery, the use of non-natural amino acids is a critical strategy for enhancing stability, modulating bioactivity, and optimizing pharmacokinetic profiles. Among these, methylated derivatives of phenylalanine offer unique advantages. This technical guide provides an in-depth overview of Boc-2-methyl-D-phenylalanine, addressing the crucial distinction between methylation on the phenyl ring and the alpha-carbon. This document serves as a comprehensive resource, detailing the chemical properties, synthesis, and applications of both N-Boc-2-methyl-D-phenylalanine and N-Boc-α-methyl-D-phenylalanine.
Core Concepts: Distinguishing Between Ring and Alpha-Carbon Methylation
The nomenclature "this compound" can be ambiguous. It is essential to differentiate between two distinct isomers, each with its own set of properties and applications:
-
N-Boc-2-methyl-D-phenylalanine (Boc-D-Phe(2-Me)-OH): In this isomer, the methyl group is attached to the second position of the phenyl ring. This modification introduces steric hindrance that can influence peptide conformation and resistance to enzymatic degradation.
-
N-Boc-α-methyl-D-phenylalanine (Boc-α-Me-D-Phe-OH): Here, the methyl group is attached to the alpha-carbon of the amino acid backbone. This substitution significantly restricts the conformational freedom of the peptide chain, which can be advantageous in designing peptides with specific secondary structures.
Physicochemical and Analytical Data
A clear understanding of the physicochemical properties of these compounds is paramount for their effective application in research and development. The following tables summarize key data for both isomers.
| Property | N-Boc-2-methyl-D-phenylalanine (Boc-D-Phe(2-Me)-OH) | N-Boc-α-methyl-D-phenylalanine (Boc-α-Me-D-Phe-OH) |
| CAS Number | 80102-29-0 | 53940-88-8 |
| Molecular Formula | C₁₅H₂₁NO₄ | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol | 279.33 g/mol |
| Appearance | - | White powder |
| Optical Rotation | - | [α]D²⁵ = -17 ± 2º (c=1 in EtOH) |
| Storage Conditions | - | 0-8 °C |
Data not available for all properties.
3
An In-depth Technical Guide to the Solubility of Boc-2-methyl-D-phenylalanine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Boc-2-methyl-D-phenylalanine, a crucial protected amino acid derivative in peptide synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data for this particular compound in public literature, this guide leverages qualitative data from closely related analogs, general principles of solubility for Boc-protected amino acids, and standardized experimental protocols to empower researchers in their laboratory work.
Understanding the Solubility of Boc-Protected Amino Acids
The solubility of a protected amino acid is governed by the interplay of its structural features—the nonpolar Boc (tert-butoxycarbonyl) protecting group, the amino acid side chain, and the carboxylic acid moiety—with the properties of the solvent. This compound possesses a bulky, hydrophobic Boc group and a phenylmethyl side chain, which significantly influence its solubility profile. Generally, Boc-protected amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.
Qualitative Solubility Data of Related Compounds
Table 1: Qualitative Solubility of N-Boc-L-phenylalanine and General Boc-Amino Acids in Common Laboratory Solvents
| Solvent | Type | Polarity | Expected Solubility of this compound | Reference |
| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | [1][2] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Soluble | [2] |
| Dichloromethane (DCM) | Nonpolar | Low | Soluble | [1][2] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | Soluble (often used for challenging compounds) | [2][3] |
| Methanol | Polar Protic | High | Soluble | [1][4] |
| Ethanol | Polar Protic | High | Likely Soluble | [5] |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | Likely Soluble | [6] |
| Ethyl Acetate | Polar Aprotic | Medium | Likely Soluble | [7] |
| Toluene | Nonpolar | Low | Sparingly Soluble to Insoluble | |
| Hexane | Nonpolar | Low | Insoluble | |
| Water | Polar Protic | High | Insoluble | [7] |
Note: This table is a guideline based on the solubility of similar compounds. Actual solubility should be determined experimentally.
The hydrophobic nature of the phenyl and methyl groups in this compound suggests a preference for less polar organic solvents compared to more polar amino acid derivatives. For aqueous solutions, solubility is expected to be very low.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., DMF, DCM, Methanol)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.
-
-
Quantification of Solute:
-
Spectrophotometric Method: If the compound has a suitable chromophore, dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-established calibration curve. Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration.[8]
-
HPLC Method: Dilute the filtered supernatant with a suitable mobile phase. Inject a known volume into an HPLC system equipped with an appropriate column and detector (e.g., UV). Quantify the concentration by comparing the peak area to a standard calibration curve.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or mol/L.
-
Figure 1: Experimental Workflow for Solubility Determination
Caption: A stepwise workflow for the experimental determination of solubility.
Troubleshooting Dissolution
In instances where this compound is difficult to dissolve, the following strategies can be employed:
-
Co-solvent Systems: A mixture of solvents can enhance solubility. For example, adding a small amount of a stronger solvent like DMF or NMP to a solvent like DCM can be effective.[7]
-
Gentle Warming: Gently warming the solution in a water bath can aid dissolution. However, care must be taken to avoid temperatures that could cause degradation of the Boc protecting group (typically below 40-50 °C).[2]
-
Sonication: Using an ultrasonic bath can help break up aggregates and facilitate the dissolution process.[2]
Application in Solid-Phase Peptide Synthesis (SPPS)
The solubility of this compound is of paramount importance in its primary application: solid-phase peptide synthesis. In this process, the protected amino acid must remain fully dissolved in the reaction solvent to ensure efficient coupling to the growing peptide chain attached to a solid support.
Figure 2: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A diagram illustrating the key steps in Boc solid-phase peptide synthesis.
References
- 1. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Stereochemistry of Boc-2-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of N-tert-butoxycarbonyl-2-methyl-D-phenylalanine (Boc-2-methyl-D-phenylalanine). This compound is a valuable building block in peptide synthesis and drug discovery, offering unique steric and conformational properties.
Chemical Structure and Properties
This compound is a derivative of the amino acid D-phenylalanine. It features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl group substituted at the 2-position (ortho position) of the phenyl ring. The "D" designation indicates the stereochemistry at the alpha-carbon.
The presence of the methyl group on the phenyl ring introduces steric hindrance, which can influence the conformational preferences of peptides and peptidomimetics incorporating this amino acid. This modification can be crucial for enhancing biological activity, metabolic stability, and receptor selectivity.
Key Identifiers and Properties:
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | N/A |
| CAS Number | 80102-29-0 | [1][2] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1] |
| Molecular Weight | 279.33 g/mol | [1] |
| Synonyms | Boc-D-Phe(2-Me)-OH, N-Boc-2-methyl-D-phenylalanine | [1][3] |
Stereochemistry
The stereochemistry of this compound is critical to its function in chiral environments, such as biological systems. The designation "D" refers to the configuration at the alpha-carbon (Cα), the stereocenter of the amino acid. In a Fischer projection, with the carboxyl group at the top, the amino group is on the right side for a D-amino acid. The Cahn-Ingold-Prelog priority rules assign this center as (R).
The introduction of the 2-methylphenyl group creates a chiral molecule whose stereochemical integrity is crucial for its specific interactions with biological targets.
Caption: Stereochemical representation of this compound.
Synthesis
The synthesis of this compound typically starts from the corresponding amino acid, 2-methyl-D-phenylalanine. The protection of the amino group is achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
General Experimental Protocol for Boc Protection
This protocol is adapted from standard procedures for the Boc protection of amino acids.
Materials:
-
2-methyl-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 2-methyl-D-phenylalanine in a mixture of dioxane (or THF) and water.
-
Basification: Add sodium hydroxide or triethylamine to the solution to raise the pH, deprotonating the amino group and facilitating the reaction.
-
Addition of Boc₂O: Slowly add di-tert-butyl dicarbonate to the reaction mixture. The reaction is typically stirred at room temperature for several hours or overnight.
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous residue with a nonpolar solvent like hexane to remove unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 2-3 with 1M HCl or KHSO₄. This will protonate the carboxylic acid, causing the product to precipitate or to be extractable into an organic solvent.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Spectroscopic Data (Reference)
Specific NMR data for this compound is not widely available. However, the expected chemical shifts can be inferred from the spectra of similar compounds, such as N-(tert-Butoxycarbonyl)-L-phenylalanine.
Expected ¹H NMR Spectral Features:
-
Aromatic protons: Signals in the range of 7.0-7.4 ppm. The methyl group at the 2-position will influence the splitting pattern of the aromatic protons.
-
α-proton (CH): A multiplet around 4.5 ppm.
-
β-protons (CH₂): Two diastereotopic protons appearing as multiplets around 3.0-3.3 ppm.
-
Boc group protons (C(CH₃)₃): A singlet at approximately 1.4 ppm.
-
NH proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Carboxylic acid proton (COOH): A broad singlet at a downfield chemical shift (>10 ppm), often not observed in deuterated methanol.
-
Methyl group on the phenyl ring (CH₃): A singlet around 2.3 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl carbon (C=O) of the Boc group: ~155 ppm.
-
Carboxylic acid carbon (COOH): ~175 ppm.
-
Aromatic carbons: Signals between 125-140 ppm.
-
α-carbon (CH): ~55 ppm.
-
β-carbon (CH₂): ~38 ppm.
-
Quaternary carbon of the Boc group (C(CH₃)₃): ~80 ppm.
-
Methyl carbons of the Boc group (C(CH₃)₃): ~28 ppm.
-
Methyl carbon on the phenyl ring (CH₃): ~19 ppm.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of peptides and peptidomimetics with modified structural and biological properties. The incorporation of this unnatural amino acid can:
-
Introduce Conformational Constraints: The ortho-methyl group can restrict the rotation of the phenyl side chain, influencing the overall peptide conformation.
-
Enhance Metabolic Stability: The D-configuration and the methyl group can increase resistance to enzymatic degradation by proteases.
-
Modulate Receptor Binding: The altered shape and electronics of the side chain can lead to modified binding affinities and selectivities for biological targets.
These properties make it a useful tool in the design of novel therapeutic agents, including enzyme inhibitors and receptor agonists or antagonists.
Caption: Application of this compound.
References
Commercial Suppliers and Technical Guide for Boc-2-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of Boc-2-methyl-D-phenylalanine, a crucial building block in peptide synthesis and drug discovery. This document details key suppliers, their product specifications, and relevant experimental protocols for the incorporation of this unnatural amino acid into peptide chains.
Introduction to this compound
This compound, chemically known as (R)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, is a protected form of the D-isomer of 2-methyl-phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental for its use in stepwise solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[1] The D-configuration of the amino acid enhances the metabolic stability of the resulting peptides by making them less susceptible to enzymatic degradation.[2] The incorporation of this and structurally similar amino acids into peptide sequences allows for the fine-tuning of their pharmacological properties. The introduction of a methyl group on the phenyl ring can impart unique conformational constraints and steric properties to peptides, influencing their binding affinity, selectivity, and biological activity.
Commercial Supplier Analysis
Identifying reliable commercial suppliers is a critical first step in the research and development pipeline. The following table summarizes the key suppliers of this compound, listed under its common synonym Boc-D-Phe(2-Me)-OH.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Additional Notes |
| Santa Cruz Biotechnology, Inc. | Boc-D-Phe(2-Me)-OH | 80102-29-0 | C₁₅H₂₁NO₄ | 279.33 | Alternate name: this compound. For research use only.[3][4] |
| Aapptec | Boc-D-Phe(2-Me)-OH | 80102-29-0 | C₁₅H₂₁NO₄ | 279.33 | Listed under "Substituted Phenylalanines".[5] |
Note: Pricing and available quantities are subject to change and should be confirmed directly with the suppliers.
Experimental Protocols
The incorporation of this compound into a peptide sequence generally follows the standard procedures for Boc-based solid-phase peptide synthesis (SPPS). The key steps involve the deprotection of the N-terminal Boc group of the resin-bound amino acid, followed by the coupling of the incoming this compound.
Boc Deprotection
The Boc group is labile to acid and is typically removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) (for neutralization)
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the Boc group.[1]
-
Wash the resin thoroughly with DCM to remove excess TFA and the cleaved t-butyl carbocation.
-
Neutralize the resulting N-terminal trifluoroacetate salt with a solution of 5-10% DIEA in DCM to generate the free amine.[1]
-
Wash the resin again with DCM to remove excess base and salts.
Coupling of this compound
The coupling of the free N-terminal amine on the resin with the carboxyl group of this compound requires an activating agent to facilitate peptide bond formation. Common coupling reagents for Boc-SPPS include dicyclohexylcarbodiimide (DCC) or HBTU/HOBt.
Materials:
-
Deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., DCC or HBTU/HOBt)
-
N,N-Dimethylformamide (DMF) or DCM as solvent
-
Diisopropylethylamine (DIEA) (if using HBTU/HOBt)
Procedure (using HBTU/HOBt):
-
In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin substitution) in DMF.
-
Add HBTU (e.g., 0.95 equivalents relative to the amino acid) and HOBt (1 equivalent) to the amino acid solution.
-
Add DIEA (typically 2-3 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the swollen and deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.[6]
-
After completion, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Cleavage from the Resin
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. For peptides synthesized on a standard Merrifield resin using Boc chemistry, strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are typically used.
Materials:
-
Fully synthesized peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol) to protect sensitive residues
-
Cold diethyl ether
Procedure (General Overview):
-
Dry the peptide-resin thoroughly.
-
Treat the resin with the cleavage cocktail (e.g., HF with scavengers) at low temperature (typically 0°C) for a specified duration (e.g., 1-2 hours).
-
Remove the cleavage reagent by evaporation.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the crude peptide with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Visualizations
Logical Workflow for Boc-SPPS Cycle
The following diagram illustrates the general workflow for a single cycle of Boc-based solid-phase peptide synthesis, which is applicable for the incorporation of this compound.
References
A Technical Guide to the Purity and Analytical Standards of Boc-2-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-2-methyl-D-phenylalanine (Boc-2-methyl-D-phenylalanine) is a crucial chiral building block in modern pharmaceutical research and development. Its unique structural features, including the sterically hindering methyl group on the α-carbon and the D-configuration of the amino acid, impart specific conformational constraints and increased resistance to enzymatic degradation in peptide-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, prized for its stability under various conditions and its straightforward removal under mild acidic conditions.[1][2]
This technical guide provides a comprehensive overview of the analytical methodologies and purity standards essential for ensuring the quality and consistency of this compound in research and manufacturing environments. Adherence to rigorous analytical standards is paramount for the successful synthesis of peptides and the reliability of subsequent biological and pharmacological studies.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is the first step in establishing a robust analytical framework. These properties are critical for method development, handling, and storage of the compound.
| Property | Value | Reference |
| Synonyms | Boc-α-Me-D-Phe-OH, Boc-(R)-2-amino-2-methyl-3-phenylpropanoic acid | Chem-Impex |
| CAS Number | 53940-88-8 | Chem-Impex |
| Molecular Formula | C₁₅H₂₁NO₄ | Chem-Impex |
| Molecular Weight | 279.33 g/mol | Chem-Impex |
| Appearance | White powder | Chem-Impex |
| Optical Rotation | [α]D25 = -17 ± 2º (c=1 in EtOH) | Chem-Impex |
| Storage Conditions | 0-8 °C | Chem-Impex |
Analytical Methods for Quality Control
A multi-pronged analytical approach is necessary to fully characterize this compound and ensure its purity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
HPLC is the gold standard for determining the purity of this compound and for quantifying its enantiomeric excess. Given the chiral nature of the molecule, chiral HPLC is essential to confirm the desired D-enantiomer and to detect and quantify the corresponding L-enantiomer as a potential impurity.
Experimental Protocol: Chiral HPLC
-
Objective: To determine the enantiomeric purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP) such as CHIROBIOTIC T (Teicoplanin) or CHIROBIOTIC R (Ristocetin A) is recommended for N-blocked amino acids.[3] For phenylalanine derivatives, a Daicel Chiralcel OD-H or Chiralpak AD-H column can also be effective.[4][5]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) is a common mobile phase for normal-phase chiral separations.[5] For reversed-phase, a mobile phase of acetonitrile and water with a volatile buffer like ammonium acetate or ammonium trifluoroacetate can be used, which is also compatible with LC-MS.[3]
-
Flow Rate: 0.5 - 1.0 mL/min.[5]
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.[4]
-
Acceptance Criteria: Purity is typically specified as ≥98% or ≥99% by HPLC.[7] The enantiomeric excess (e.e.) should be ≥99.5%.
General Workflow for HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and for identifying organic impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Objective: To confirm the identity and structural integrity of the molecule.
-
Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.[8]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents.[8]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR are used.
-
Expected ¹H NMR Signals (in CDCl₃):
-
Aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm).
-
Protons of the Boc group (singlet, ~1.4 ppm).
-
Methyl protons at the α-carbon (singlet).
-
Methylene protons of the benzyl group (diastereotopic, appearing as two doublets of doublets or a multiplet).
-
NH proton of the carbamate (broad singlet).
-
-
Expected ¹³C NMR Signals (in CDCl₃):
-
Carbonyl carbon of the carboxylic acid.
-
Carbonyl carbon of the Boc group.
-
Quaternary carbon of the Boc group.
-
Aromatic carbons.
-
α-carbon.
-
Methyl carbon of the Boc group.
-
Methyl carbon at the α-position.
-
Methylene carbon of the benzyl group.
-
-
Acceptance Criteria: The acquired spectra should be consistent with the known structure of this compound, and the absence of significant unassigned signals indicates high purity.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this analysis.
Experimental Protocol: ESI-MS
-
Objective: To verify the molecular weight of the compound.
-
Instrumentation: A mass spectrometer with an ESI source.
-
Sample Preparation: The sample is typically introduced via direct infusion or from the eluent of an LC system.
-
Ionization Mode: Both positive and negative ion modes can be used.
-
Expected Ions:
-
Positive mode: [M+H]⁺, [M+Na]⁺
-
Negative mode: [M-H]⁻
-
-
Fragmentation: The Boc group is known to be labile in the mass spectrometer. A characteristic fragmentation is the loss of isobutylene (56 Da), resulting in an [M+H-56]⁺ ion.[9] Complete loss of the Boc group can also be observed. It is important to note that this fragmentation can occur in the ion source and may not be indicative of an impurity in the sample.[10] Using softer ionization techniques like MALDI can sometimes minimize this in-source fragmentation.[10]
-
Acceptance Criteria: The observed mass-to-charge ratios should correspond to the calculated molecular weight of the compound.
Logical Flow for Spectroscopic Analysis
Caption: Workflow for Structural Confirmation by NMR and MS.
Common Impurities and Acceptance Criteria
The purity of this compound is critical for its intended use in peptide synthesis. Several types of impurities can arise during the synthesis and storage of the material.
| Impurity Type | Description | Potential Source | Recommended Analytical Technique | Acceptance Limit (Typical) |
| Enantiomeric Impurity | Boc-2-methyl-L-phenylalanine | Incomplete resolution during synthesis or racemization. | Chiral HPLC | ≤ 0.5% |
| Unprotected Amino Acid | 2-methyl-D-phenylalanine | Incomplete Boc protection or degradation. | HPLC, TLC | ≤ 0.5% |
| Di-Boc Impurity | Di-tert-butoxycarbonyl-2-methyl-D-phenylalanine | Over-reaction during the Boc protection step. | HPLC, MS | ≤ 0.1% |
| tert-Butyl Ester | This compound tert-butyl ester | Side reaction during Boc protection, especially under acidic conditions. | HPLC, NMR | ≤ 0.2% |
| Deletion/Insertion Analogs | Impurities from the synthesis of the starting amino acid.[11][12][13] | Contamination in starting materials or side reactions.[11][12][13] | HPLC, MS | ≤ 0.1% |
| Residual Solvents | Solvents used in synthesis and purification (e.g., Dioxane, Ethyl Acetate, Hexane). | Incomplete drying. | Gas Chromatography (GC-HS) | As per ICH Q3C guidelines |
| Water Content | Adsorbed moisture. | Inadequate drying or hygroscopic nature. | Karl Fischer Titration | ≤ 0.5% |
Conclusion
The quality of this compound is a critical determinant of success in the synthesis of complex peptides and other pharmaceutical agents. A robust analytical program, incorporating chiral HPLC, NMR spectroscopy, and mass spectrometry, is essential for ensuring the identity, purity, and enantiomeric integrity of this key building block. By implementing the detailed methodologies and adhering to the stringent purity standards outlined in this guide, researchers and drug development professionals can proceed with confidence in the quality of their starting materials, ultimately contributing to the development of safe and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Boc Protect Amino acids Factory | China Boc Protect Amino acids Manufacturers and Suppliers [sctsgroup.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 12. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 13. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Storage and Handling of Boc-2-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and handling procedures for Boc-2-methyl-D-phenylalanine, a key building block in peptide synthesis and pharmaceutical development. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety. For the purposes of this guide, this compound is identified as Boc-α-methyl-D-phenylalanine, with the CAS Number 53940-88-8, as is common in chemical literature and supplier information.
Compound Identification and Properties
Boc-α-methyl-D-phenylalanine is a derivative of the amino acid D-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group enhances the compound's stability and solubility in organic solvents, facilitating its use in complex synthetic pathways.[1]
| Property | Value |
| Chemical Name | N-(tert-Butoxycarbonyl)-α-methyl-D-phenylalanine |
| Synonyms | Boc-α-Me-D-Phe-OH, Boc-(R)-2-amino-2-methyl-3-phenylpropanoic acid |
| CAS Number | 53940-88-8 |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol [1][2] |
| Appearance | White powder[1] |
| Purity | ≥ 98% (HPLC)[3] |
| Optical Rotation | [α]D25 = -17 ± 2º (c=1 in EtOH)[1] |
Storage Recommendations
Proper storage is essential to prevent the degradation of Boc-α-methyl-D-phenylalanine. The primary concerns for storage are temperature, moisture, and light.
Temperature
The recommended storage temperature for Boc-α-methyl-D-phenylalanine is between 0°C and 8°C .[1][3] Long-term storage at refrigerated temperatures minimizes the risk of thermal degradation. For solutions of the compound in solvents, storage at lower temperatures, such as -20°C or -80°C, can extend shelf life.[4]
| Condition | Temperature Range | Recommended Duration |
| Solid (Powder) | 0°C to 8°C | Long-term |
| In Solvent | -20°C | Up to 1 month[4] |
| In Solvent | -80°C | Up to 6 months[4] |
Moisture and Atmosphere
The Boc protecting group is susceptible to hydrolysis, particularly under acidic conditions. Therefore, it is crucial to protect the compound from moisture.
-
Containers: Store in a tightly sealed container to prevent the ingress of atmospheric moisture.
-
Environment: A desiccated environment is recommended for long-term storage.
-
Inert Atmosphere: While not always mandatory for short-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against potential oxidative degradation.
Light
To prevent potential photolytic degradation, it is good practice to store Boc-α-methyl-D-phenylalanine protected from light, especially for long-term storage. Amber vials or containers stored in a dark location are suitable.
Handling and Safety Precautions
Safe handling of Boc-α-methyl-D-phenylalanine is necessary to minimize exposure and ensure a safe laboratory environment. While not classified as a hazardous substance by all sources, it is prudent to handle it with care.[5][6]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.
-
Body Protection: A standard laboratory coat should be worn.
Engineering Controls
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.
General Hygiene
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the laboratory.
Spill and Disposal
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, sealed container for disposal.[5][6] The spill area should then be cleaned with a damp cloth, with all cleaning materials also placed in the waste container.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. The recommended method is through a licensed chemical waste disposal company.[6]
Stability Profile
The stability of Boc-α-methyl-D-phenylalanine is primarily influenced by the lability of the Boc protecting group.
-
Acid Sensitivity: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). This is a fundamental aspect of its use in solid-phase peptide synthesis.
-
Base and Nucleophile Stability: The compound is generally stable under neutral and basic conditions, as well as in the presence of most nucleophiles.
-
Thermal Stability: While stable at recommended storage temperatures, elevated temperatures can lead to thermal degradation.
Experimental Protocols
Preparation of Stock Solutions
For experimental use, stock solutions can be prepared in various organic solvents.
-
Solubility: Boc-α-methyl-D-phenylalanine is soluble in solvents such as dimethyl sulfoxide (DMSO), methanol, dichloromethane, and dimethylformamide (DMF).[8] A stock solution in DMSO can be prepared at a concentration of up to 200 mg/mL, though sonication may be necessary.[4]
-
Procedure:
-
Accurately weigh the desired amount of Boc-α-methyl-D-phenylalanine powder.
-
Add the appropriate volume of the chosen solvent.
-
If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture absorption.[4] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[4]
-
Stability-Indicating HPLC Method (General Protocol)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of Boc-α-methyl-D-phenylalanine and detect any degradation products. The following is a general protocol that can be adapted and validated for this specific compound.
-
Objective: To separate the intact Boc-α-methyl-D-phenylalanine from potential degradants, such as the deprotected amino acid.
-
Methodology:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is commonly employed.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-220 nm, is appropriate.
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, samples can be subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products. The HPLC method should then demonstrate the ability to separate these degradants from the parent compound.
-
Visualizations
Logical Workflow for Storage and Handling
Caption: Logical workflow for the storage and handling of this compound.
Key Factors in Compound Stability
Caption: Key environmental factors influencing the stability of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
Introduction to the use of Boc-protected amino acids in peptide synthesis
A-Technical-Guide-to-Boc-Protected-Amino-Acids-in-Peptide-Synthesis
-An-In-depth-Technical-Guide-for-Researchers-Scientists-and-Drug-Development-Professionals-
This guide provides a comprehensive overview of the use of tert-butyloxycarbonyl (Boc)-protected amino acids in solid-phase peptide synthesis (SPPS). It covers the fundamental chemical principles, detailed experimental protocols, and a comparative analysis of this established methodology.
1.-Introduction-to-Peptide-Synthesis-and-Protecting-Groups
Peptide synthesis is a methodical process of forming peptide bonds between amino acids in a defined sequence.[1] To ensure the specific formation of the desired amide bond and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked.[] This is achieved through the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of an amino acid, a cornerstone of one of the earliest and most robust strategies in solid-phase peptide synthesis (SPPS).[3]
The Boc/Bzl (benzyl) strategy relies on a principle of graduated acid lability.[4] The temporary Nα-Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the more "permanent" benzyl-based side-chain protecting groups and the resin linker require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][5]
2.-The-Chemistry-of-the-Boc-Protecting-Group
The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[6] The reaction involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the Boc anhydride.[6][7] This process forms a carbamate, which effectively reduces the nucleophilicity of the amino group, thus preventing it from participating in further reactions until it is intentionally deprotected.[6][8]
The deprotection of the Boc group is an acid-catalyzed process.[9] Treatment with an acid, typically TFA, protonates the carbonyl oxygen of the carbamate.[10] This is followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an ammonium salt.[9][10] The liberated tert-butyl cations are reactive and can lead to side reactions, particularly with nucleophilic residues like Tryptophan, Cysteine, or Methionine.[4][11] To prevent this, "scavengers" are added to the deprotection and cleavage solutions to trap these reactive intermediates.[4][11]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Technical Guide to the Biological Activity of Peptides Containing 2-Methyl-D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern peptidomimetic design, aimed at enhancing therapeutic potential. Among these modifications, the strategic placement of 2-methyl-D-phenylalanine offers a compelling approach to modulate peptide conformation, stability, and receptor interaction. While literature specifically detailing the 2-methyl-D-phenylalanine isomer is sparse, extensive research on closely related analogs—such as D-phenylalanine and other methylated phenylalanines—provides a strong predictive framework for its utility. This guide synthesizes this information to explore the expected biological activities of peptides containing 2-methyl-D-phenylalanine, with a focus on opioid receptor modulation, potential anticancer and antimicrobial applications, and enhanced proteolytic stability. Detailed experimental protocols and data are provided to facilitate further research into this promising class of molecules.
Introduction: The Rationale for 2-Methyl-D-Phenylalanine Incorporation
Peptides are highly potent and specific signaling molecules, making them attractive therapeutic candidates. However, native peptides often suffer from poor metabolic stability and rapid in vivo clearance, limiting their clinical utility.[1] The substitution of canonical L-amino acids with unnatural amino acids is a well-established strategy to overcome these limitations.[1]
The incorporation of a D-amino acid like D-phenylalanine fundamentally alters the peptide backbone, conferring significant resistance to proteases, which are stereospecific for L-amino acid substrates.[2][3] This modification enhances the peptide's in vivo half-life.[2] Furthermore, methylation of the phenylalanine ring, such as at the 2-position, introduces steric hindrance that can lock the side chain's conformation. This conformational constraint can lead to profound changes in biological activity by:
-
Enhancing Receptor Affinity and Selectivity: By restricting the peptide's conformational freedom, the energetic cost of binding to a specific receptor conformation is reduced, potentially leading to tighter and more selective interactions.[4]
-
Improving Pharmacokinetic Properties: Increased stability and altered hydrophobicity can improve membrane permeability and overall in vivo performance.
This guide will use data from the closely related analog 2',6'-dimethylphenylalanine (Dmp) as a primary example to illustrate the potent effects of ring methylation on peptide activity.[5]
Synthesis of Modified Peptides
The synthesis of peptides containing 2-methyl-D-phenylalanine is most efficiently achieved through Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[1][6] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide amide using Rink Amide resin.[1][7][8]
-
Resin Preparation: Swell Rink Amide resin in a reaction vessel with dimethylformamide (DMF) for at least 1 hour. Drain the DMF.[8]
-
Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin and agitate for 20-30 minutes to remove the N-terminal Fmoc protecting group. Drain and wash the resin thoroughly with DMF (3-5 times).[1][7]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-2-methyl-D-phenylalanine) (3 eq), a coupling reagent like HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add a hindered base such as diisopropylethylamine (DIEA) (6 eq) to the activated amino acid solution.
-
Immediately add the activation mixture to the resin. Agitate for 1-2 hours at room temperature.
-
To confirm reaction completion, perform a qualitative Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection: Once the sequence is complete, wash the resin with dichloromethane (DCM) and dry it. Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-3 hours.[9] This step cleaves the peptide from the resin and removes side-chain protecting groups.[10]
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the crude peptide, wash with ether, and then lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
SPPS Workflow Diagram
Caption: A schematic workflow of the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle.
Biological Activity: Opioid Receptor Modulation
The most well-documented application of peptides containing methylated phenylalanine analogs is in the field of opioid receptor modulation.[11] These peptides are crucial tools for studying pain perception and developing novel analgesics.[12] The incorporation of 2',6'-dimethylphenylalanine (Dmp) in place of Phenylalanine or even Tyrosine in endogenous opioid peptides like endomorphin-2 has been shown to dramatically alter receptor affinity and selectivity.[5]
Quantitative Data: Opioid Receptor Binding
The following table summarizes the binding affinities (IC₅₀ values) of endomorphin-2 (EM-2) analogs containing Dmp. The data clearly demonstrates that substituting Phe with Dmp can maintain or enhance µ-opioid receptor (MOR) affinity while significantly reducing δ-opioid receptor (DOR) affinity, thereby increasing selectivity for the µ-receptor.
| Compound | Sequence | µ-Receptor IC₅₀ (nM) | δ-Receptor IC₅₀ (nM) | Selectivity (δ/µ) |
| EM-2 (Parent) | Tyr-Pro-Phe-Phe-NH₂ | 0.93 ± 0.07 | 13.1 ± 1.2 | 14 |
| Analog 1 | Tyr-Pro-Dmp -Phe-NH₂ | 0.81 ± 0.06 | 147 ± 15 | 181 |
| Analog 2 | Tyr-Pro-Phe-Dmp -NH₂ | 1.34 ± 0.11 | 225 ± 21 | 168 |
| Data adapted from Sasaki et al., 2003. Dmp = 2',6'-dimethyl-L-phenylalanine. IC₅₀ values were determined by competitive binding assays against [³H]DAMGO (for µ-receptor) and [³H]deltorphin II (for δ-receptor) in rat brain membranes. |
Experimental Protocol: Radioligand Receptor Binding Assay
This competitive assay determines the affinity of a test peptide for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[1][13][14]
-
Membrane Preparation: Homogenize brain tissue (e.g., rat brain) or cultured cells expressing the receptor of interest (e.g., MOR, DOR) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.[15]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the unlabeled test peptide.[15]
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]
-
Separation of Bound/Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through. Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[13][15]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Use non-linear regression to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
Receptor Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay to determine peptide affinity.
Signaling Pathway: µ-Opioid Receptor Activation
Opioid receptors are G-protein coupled receptors (GPCRs).[16] Upon binding of an agonist peptide, the receptor undergoes a conformational change, activating an intracellular heterotrimeric G-protein (primarily of the Gαi/o family).[17][18] This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors to produce the cellular response, such as analgesia.[16][18]
Caption: Simplified signaling cascade following µ-opioid receptor (MOR) activation by an agonist.
Other Potential Biological Activities
Based on the properties conferred by D-amino acids and hydrophobic residues, peptides containing 2-methyl-D-phenylalanine are promising candidates for other therapeutic areas.
Anticancer and Antimicrobial Activity
The incorporation of D-phenylalanine can enhance the anticancer and antimicrobial properties of peptides.[1] Phenylalanine's hydrophobicity can increase the peptide's affinity for microbial or cancer cell membranes, while the D-isomer provides stability against proteases in the tumor microenvironment or secreted by bacteria.[1]
Illustrative Data: Cytotoxicity Against Cancer Cells
The following table shows hypothetical IC₅₀ values for a peptide against a human breast cancer cell line, illustrating the type of data generated from a cytotoxicity assay.
| Compound | Sequence | IC₅₀ (µM) vs. MCF-7 Cells |
| Peptide A | Ac-Lys-Leu-Phe -Leu-Lys-Leu-NH₂ | 25.5 |
| Peptide B | Ac-Lys-Leu-(2-Me-D-Phe) -Leu-Lys-Leu-NH₂ | 8.2 |
| Note: This data is illustrative. Actual values depend on the full peptide sequence and assay conditions. |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][19]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.[20]
-
Peptide Treatment: Remove the growth medium and add fresh medium containing various concentrations of the test peptide. Include untreated cells as a control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot it against the peptide concentration to determine the IC₅₀ value.[1]
MTT Assay Workflowdot
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// Connections Seed -> Treat; Treat -> Incubate1; Incubate1 -> AddMTT; AddMTT -> Incubate2; Incubate2 -> Solubilize; Solubilize -> Read; Read -> Result; }
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 18. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Incorporating Boc-2-methyl-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Boc-2-methyl-D-phenylalanine, a sterically hindered amino acid, offers significant advantages in drug design. The presence of an α-methyl group on the D-phenylalanine backbone can impart conformational constraints, leading to peptides with improved receptor affinity and selectivity. Furthermore, this modification can significantly increase resistance to enzymatic degradation by proteases, thereby enhancing the in vivo stability and bioavailability of peptide-based therapeutics.
However, the steric hindrance presented by the α-methyl group poses a considerable challenge during solid-phase peptide synthesis (SPPS), often resulting in slower and incomplete coupling reactions. To overcome these hurdles, optimized protocols employing potent coupling reagents or specialized instrumentation, such as microwave peptide synthesizers, are necessary. These application notes provide detailed protocols and guidance for the successful incorporation of this compound into peptide chains using the Boc/Bzl protection strategy.
Data Presentation: Coupling of Sterically Hindered Amino Acids
The efficiency of coupling sterically hindered amino acids is highly dependent on the chosen coupling reagent and reaction conditions. The following tables summarize representative quantitative data for the coupling of such amino acids, which can serve as a guide for optimizing the incorporation of this compound.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Typical Equivalents (Amino Acid:Reagent:Base) | Typical Coupling Time | Estimated Yield (%) | Key Advantages |
| HATU | 1:0.95:2 | 1 - 4 hours | 90 - 98 | High reactivity, low racemization, effective for hindered couplings.[1] |
| HBTU | 1:0.95:2 | 2 - 6 hours | 85 - 95 | Good balance of reactivity and cost.[1] |
| PyBOP | 1:1:2 | 2 - 8 hours | 80 - 90 | Phosphonium-based, avoids guanidinylation side products.[1] |
| DIC/HOBt | 1:1: - | 4 - 24 hours | 70 - 85 | Cost-effective, standard reagent. |
Note: Yields are estimates and can vary significantly based on the peptide sequence and the specific sterically hindered amino acid being coupled.
Table 2: Microwave-Assisted vs. Conventional SPPS for Hindered Couplings
| Parameter | Conventional SPPS | Microwave-Assisted SPPS |
| Coupling Time | Hours to overnight | 5 - 30 minutes |
| Temperature | Room Temperature | 50 - 80°C |
| Purity of Crude Peptide | Often lower due to incomplete coupling and side reactions | Generally higher |
| Overall Synthesis Time | Days | Hours |
Microwave-assisted SPPS can dramatically improve the efficiency of incorporating sterically hindered residues like this compound.[2]
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide containing this compound on a Merrifield resin using the Boc/Bzl strategy.
Protocol 1: Standard Coupling using HATU
This protocol is recommended for routine manual synthesis.
1. Resin Preparation:
-
Swell Merrifield resin (1 g, ~0.8 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.
-
Wash the resin with DCM (3 x 15 mL).
2. First Amino Acid Attachment (if starting from resin):
-
Follow standard procedures for attaching the C-terminal Boc-protected amino acid to the Merrifield resin (e.g., cesium salt method).
3. Peptide Chain Elongation (One Cycle):
a. Boc Deprotection:
- Wash the resin with DCM (3 x 15 mL).
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL) to the resin and agitate for 2 minutes.
- Filter and add a fresh solution of 50% TFA in DCM (15 mL) and agitate for 30 minutes.[3]
- Wash the resin with DCM (3 x 15 mL), isopropanol (IPA) (2 x 15 mL), and DCM (3 x 15 mL).
b. Neutralization:
- Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (15 mL) to the resin and agitate for 5 minutes.
- Repeat the neutralization step.
- Wash the resin with DCM (5 x 15 mL).
c. Coupling of this compound:
- In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in N,N-dimethylformamide (DMF, 10 mL).
- Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the neutralized peptide-resin.
- Agitate the reaction mixture at room temperature for 2-4 hours.
- Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) with fresh reagents for another 2 hours is recommended.
- Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
4. Repeat Cycle:
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole, 9:1 v/v) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
-
After cleavage, precipitate the crude peptide in cold diethyl ether, wash, and dry.
6. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Microwave-Assisted Coupling
This protocol is recommended for difficult couplings and to accelerate the synthesis.
1. Resin and Deprotection:
-
Follow steps 1, 2, 3a, and 3b from Protocol 1.
2. Microwave-Assisted Coupling of this compound:
-
In a microwave-safe reaction vessel, add the neutralized peptide-resin.
-
In a separate vial, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF.
-
Add the activation solution to the resin.
-
Place the vessel in a microwave peptide synthesizer.
-
Irradiate at a constant power (e.g., 20-40W) to maintain a temperature of 50-70°C for 10-30 minutes.
-
After the reaction, cool the vessel and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
3. Subsequent Steps:
-
Continue with the synthesis, cleavage, and purification as described in Protocol 1.
Visualizations
Caption: Standard Boc-SPPS workflow for incorporating this compound.
Caption: Workflow for microwave-assisted coupling of this compound.
References
Application Notes and Protocols for the Coupling of Boc-2-methyl-D-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered, non-proteinogenic amino acids such as Boc-2-methyl-D-phenylalanine (Boc-D-MePhe-OH) is a critical strategy in modern medicinal chemistry. The α-methylation of the amino acid backbone introduces significant conformational constraints, which can lead to peptides with well-defined secondary structures, enhanced proteolytic stability, and improved receptor binding affinity and selectivity. However, the bulky nature of the α-methyl group, in addition to the phenyl side chain, presents a significant challenge during solid-phase peptide synthesis (SPPS), often resulting in low coupling yields and an increased risk of racemization.
The primary obstacle in coupling this compound lies in the steric hindrance around the carboxylic acid, which impedes the approach of the nucleophilic N-terminal amine of the growing peptide chain. This necessitates the use of highly efficient coupling reagents and optimized protocols to drive the reaction to completion. This document provides a comprehensive overview of various coupling protocols, a comparison of reagent performance, and detailed experimental procedures for the successful incorporation of this compound into peptide sequences.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. While standard carbodiimide-based reagents like DCC and DIC are often insufficient, modern uronium and phosphonium salt-based reagents provide the high reactivity required for these challenging couplings. The following tables summarize the performance of various coupling reagents.
Note: The quantitative data presented below is a synthesis of information from studies on sterically hindered amino acids, including α,α-disubstituted and N-methylated residues, and serves as a representative guide. Actual yields and racemization levels may vary depending on the specific peptide sequence, resin, and reaction conditions.
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Class | Additive | Base | Typical Yield for Hindered Couplings | Racemization Risk | Key Advantages & Disadvantages |
| HATU | Uronium/Aminium | Internal HOAt | DIPEA, TMP | >90%[1] | Very Low[1] | Advantages: High reactivity, effective for hindered amino acids, low racemization.[1] Disadvantages: Higher cost, potential for guanidinylation side reaction if used in excess.[2] |
| HBTU | Uronium/Aminium | HOBt | DIPEA, NMM | 70-90% | Low | Advantages: Good balance of reactivity and cost.[1] Disadvantages: Can be less effective for severely hindered couplings compared to HATU.[1] |
| HCTU | Uronium/Aminium | 6-Cl-HOBt | DIPEA, NMM | >90% | Low | Advantages: High reactivity, often comparable to HATU but more cost-effective. Disadvantages: Similar potential for guanidinylation as other uronium salts. |
| COMU | Uronium/Aminium | Internal Oxyma | DIPEA, TMP | >95%[3][4] | Very Low[4] | Advantages: High reactivity, safer byproducts (non-explosive), good solubility, requires only 1 eq. of base.[4][5] Disadvantages: Can be less effective than HCTU/HBTU on polystyrene resins.[6] |
| PyAOP | Phosphonium | Internal HOAt | DIPEA, TMP | >95% | Very Low | Advantages: Excellent for hindered couplings (especially N-methylated amino acids), no guanidinylation side reaction.[5] Disadvantages: Higher cost, byproducts can be more difficult to remove. |
| PyBOP | Phosphonium | HOBt | DIPEA, NMM | 85-95% | Low | Advantages: Efficient, no guanidinylation.[2] Disadvantages: Produces carcinogenic HMPA byproduct (BOP), PyBOP is a safer alternative. Less reactive than PyAOP for some hindered systems. |
| DIC/HOBt | Carbodiimide | HOBt | - | 50-80% | Moderate | Advantages: Cost-effective. Disadvantages: Generally lower reactivity for hindered couplings, byproduct urea can be difficult to remove (for DCC).[5] |
Table 2: Recommended Bases for Coupling this compound
| Base | Chemical Name | pKa (Conjugate Acid) | Characteristics & Recommendations |
| DIPEA | N,N-Diisopropylethylamine | ~10.7 | Commonly used, strong, non-nucleophilic base. Effective but can increase racemization with sensitive residues. |
| NMM | N-Methylmorpholine | ~7.4 | A weaker base than DIPEA, often recommended to reduce racemization. |
| TMP | 2,4,6-Collidine | ~7.4 | A sterically hindered, weak base that is highly effective at minimizing racemization during the activation step.[3][7] Recommended for particularly sensitive couplings. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound. These protocols assume a standard Boc-SPPS strategy on a Merrifield or PAM resin.
General Boc-SPPS Cycle
A typical cycle of amino acid incorporation in Boc-SPPS involves deprotection, neutralization, and coupling steps.
Caption: Workflow for a single coupling cycle in Boc-based SPPS.
Protocol 1: Coupling with HATU
This protocol is recommended for achieving high coupling efficiency with minimal racemization.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add 2,4,6-Collidine (TMP) or DIPEA (6.0 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) for 2-6 hours at room temperature. Due to steric hindrance, extended coupling times are often necessary.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test remains positive (blue beads), a second coupling (recoupling) is recommended.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Recoupling (if necessary): Repeat steps 2-5.
Protocol 2: Coupling with COMU
This protocol offers high reactivity with a favorable safety profile.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes and drain.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3.0 eq.) and COMU (2.9 eq.) in DMF.
-
Add DIPEA (3.0 eq.). Note that COMU typically requires only one equivalent of base relative to the amino acid.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.
Protocol 3: Coupling with PyAOP
This phosphonium-based protocol is excellent for preventing guanidinylation side reactions.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes and drain.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3.0 eq.) and PyAOP (2.9 eq.) in DMF.
-
Add 2,4,6-Collidine (TMP) or DIPEA (6.0 eq.).
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the activated solution to the resin.
-
Agitate the mixture for 2-6 hours at room temperature.
-
-
Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.
Signaling Pathways and Logical Relationships
Mechanism of Peptide Bond Formation
The coupling process involves the activation of the carboxylic acid of this compound by the coupling reagent, forming a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain on the resin, forming the new peptide bond.
Caption: General mechanism of peptide bond formation.
Conclusion
The successful incorporation of the sterically demanding this compound residue is achievable with the careful selection of powerful coupling reagents and optimized reaction conditions. For most applications, uronium/aminium reagents such as HATU and COMU, or phosphonium reagents like PyAOP, are highly recommended. These reagents offer the high reactivity needed to overcome steric hindrance while minimizing the risk of racemization, a critical consideration for maintaining the stereochemical integrity of the final peptide. The use of a hindered, weaker base like 2,4,6-collidine can further suppress epimerization. Researchers should monitor coupling reactions closely, for instance with a Kaiser test, and be prepared to perform double couplings to ensure the reaction proceeds to completion. The protocols and comparative data provided herein serve as a robust guide for the rational design and synthesis of complex peptides containing this valuable non-proteinogenic amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Standard Deprotection Conditions for Boc-2-methyl-D-phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 2-methyl-D-phenylalanine. The presence of the α-methyl group on the phenylalanine backbone introduces steric hindrance, which can influence reaction kinetics and require optimized conditions for efficient cleavage of the Boc protecting group. These guidelines are intended to offer a comprehensive resource for chemists and researchers working with this sterically hindered amino acid derivative in peptide synthesis and other areas of medicinal chemistry.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of Boc-2-methyl-D-phenylalanine is a critical step in the synthesis of peptides and other complex molecules incorporating this unnatural amino acid. The α-methyl group enhances the conformational rigidity of the peptide backbone and can increase resistance to enzymatic degradation, making it a valuable modification in drug design. However, this substitution also presents challenges in the deprotection step due to increased steric hindrance around the carbamate linkage.
Standard deprotection is achieved through acid-catalyzed cleavage, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl). The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a transient carbamic acid, which readily decarboxylates to yield the free amine.
Deprotection Signaling Pathway
The acid-catalyzed deprotection of this compound follows a well-established pathway. The key steps are outlined in the diagram below.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Quantitative Data Summary
Due to the steric hindrance imparted by the α-methyl group, deprotection of this compound may require more stringent conditions (e.g., longer reaction times or higher acid concentrations) compared to its unsubstituted counterpart. The following table summarizes typical conditions and expected outcomes for the deprotection of sterically hindered Boc-protected amino acids, which can be applied to this compound.
| Reagent System | Solvent | Concentration | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| TFA / DCM | Dichloromethane (DCM) | 25-50% (v/v) | Room Temp. | 1 - 4 | >90 | Standard and effective method. Reaction time may need to be optimized based on substrate.[1] |
| 4M HCl in Dioxane | 1,4-Dioxane | 4 M | Room Temp. | 1 - 16 | >90 | Anhydrous conditions are crucial. Longer reaction times may be necessary for complete deprotection.[2] |
Experimental Protocols
Below are detailed protocols for the two most common methods for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally effective method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA to a final concentration of 25-50% (v/v). The addition should be done carefully, as the reaction can be exothermic.
-
Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Work-up: a. Dissolve the residue in DCM. b. Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until effervescence ceases. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected 2-methyl-D-phenylalanine.
Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This method provides the hydrochloride salt of the deprotected amine and is often preferred when the TFA salt is not desired.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane (anhydrous)
-
Anhydrous diethyl ether
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equiv).[3]
-
Stir the reaction mixture at room temperature. The deprotection of sterically hindered substrates may require several hours (monitor by TLC or LC-MS, typically 1-16 hours).[2]
-
Upon completion, remove the solvent under reduced pressure.
-
Work-up: a. Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of 2-methyl-D-phenylalanine. b. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Experimental Workflow
The general workflow for the deprotection of this compound is depicted below.
Caption: General experimental workflow for Boc deprotection.
Potential Side Reactions and Troubleshooting
-
Incomplete Deprotection: Due to steric hindrance, incomplete reaction is a primary concern. If monitoring indicates the presence of starting material after the standard reaction time, consider extending the reaction duration or increasing the concentration of the acidic reagent.
-
Alkylation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate sensitive residues, although this is less of a concern for 2-methyl-D-phenylalanine itself unless other nucleophilic functional groups are present in the molecule. The use of scavengers such as triisopropylsilane (TIS) or thioanisole can mitigate this issue, particularly in peptide synthesis.
-
Racemization: While generally not an issue under standard Boc deprotection conditions, prolonged exposure to strong acid could potentially lead to epimerization at the α-carbon, although the presence of the α-methyl group may disfavor this. It is advisable to use the mildest conditions that afford complete deprotection.
Conclusion
The deprotection of this compound can be achieved efficiently using standard acidic conditions, primarily with TFA in DCM or HCl in dioxane. The key consideration for this sterically hindered substrate is the potential need for longer reaction times to ensure complete conversion. Careful monitoring of the reaction progress is essential for optimizing the protocol and achieving high yields of the desired deprotected amino acid. The protocols and information provided herein serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
The Strategic Incorporation of Boc-2-methyl-D-phenylalanine in Contemporary Drug Design
For Immediate Release
In the landscape of modern drug discovery and development, the use of non-canonical amino acids is a cornerstone of rational peptide and small molecule design. Among these, Boc-2-methyl-D-phenylalanine, a sterically hindered, protected amino acid, offers unique advantages in modulating the pharmacological properties of therapeutic candidates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective utilization of this compound in their research endeavors.
Application Notes
The introduction of a methyl group at the ortho position of the phenyl ring in D-phenylalanine significantly influences the conformational flexibility of the peptide backbone. This steric hindrance can shield the peptide from enzymatic degradation, thereby enhancing its in vivo stability and bioavailability.[1] Furthermore, the conformational constraints imposed by 2-methyl-D-phenylalanine can lock the peptide into a bioactive conformation, leading to improved receptor affinity and selectivity.
The tert-butyloxycarbonyl (Boc) protecting group is a standard choice in solid-phase peptide synthesis (SPPS), particularly in protocols where acid lability for deprotection is desired. Its stability under various coupling conditions and its clean removal make it a versatile tool for the synthesis of complex peptides.
The primary applications of this compound in drug design include:
-
Development of Metabolically Stable Peptides: The 2-methyl group can act as a shield against enzymatic cleavage, prolonging the half-life of peptide drugs.[1]
-
Conformational Locking of Peptides: By restricting the rotation of the phenyl side chain, this amino acid can help to pre-organize the peptide into a conformation that is optimal for receptor binding.
-
Enhancement of Receptor Selectivity: The unique steric and electronic properties of the 2-methylphenyl group can lead to more specific interactions with target receptors, reducing off-target effects.
-
Design of Enzyme Inhibitors: The modified phenylalanine can be incorporated into peptidic or non-peptidic structures to target the active sites of enzymes, where the methyl group can provide additional hydrophobic interactions.
While specific quantitative data for peptides containing 2-methyl-D-phenylalanine is not abundant in publicly available literature, the following tables summarize the biological activities of peptides containing other modified phenylalanine residues. This data for analogous compounds provides a strong rationale for the exploration of this compound in similar contexts.
Table 1: Biological Activity of GnRH Antagonists with Modified Phenylalanine Residues
| Compound ID | Sequence | Modification | In Vitro Assay (IC50/pA2) | In Vivo Assay (Inhibition) | Reference |
| FE200486 | Ac-D2Nal-D4Cpa-D3Pal-Ser-4Aph(P)-D4Amf(Q)-Leu-ILys-Pro-DAla-NH2 | p-ureido-phenylalanines at positions 5 and 6 | pA2 = 8.8 (human GnRH receptor) | Inhibited plasma testosterone for 57 days at 2 mg/kg s.c. in rats | [2] |
| Azaline | [Ac-DNal1,DCpa2,DPal3,Lys5(atz), DLys6(atz),ILys8,DAla10]GnRH | Nω-triazolyl-p-aminophenylalanine at positions 5 and 6 | ED50 (histamine release) comparable to GnRH | Inhibited ovulation in rats by 90% at 2 µ g/rat | [3] |
Note: This table presents data for GnRH antagonists with modified phenylalanine residues analogous to 2-methyl-D-phenylalanine to illustrate the potential impact of such modifications.
Table 2: Biological Activity of CCK Receptor Antagonists with Modified Phenylalanine Residues
| Compound ID | Structure | Modification | CCKA Receptor Affinity (IC50/pA2) | CCKB Receptor Affinity (IC50) | Reference |
| PD 142896 | Dipeptoid | 2-methylcyclohexyl-oxycarbonylamino group on a tryptophan derivative | IC50 = 7.9 nM | IC50 = 1160 nM | [4] |
| PD 141479 | Pyrazolidinone | 2-chlorophenyl group | IC50 = 1100 nM | IC50 = 36 nM | [4] |
| CI-988 Analog | Dipeptoid | 4-F-phenyl group | - | IC50 = 0.08 nM | [5] |
Note: This table showcases data for CCK receptor antagonists with modifications on or related to phenylalanine to provide a comparative context for the potential of 2-methyl-D-phenylalanine.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Boc-SPPS procedure for the incorporation of the sterically hindered amino acid, this compound.
Materials:
-
Boc-protected amino acids
-
This compound
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU/HOBt, HATU)
-
Scavengers (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage (handle with extreme caution in a specialized apparatus)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling and Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3x) and then DCM (3x).
-
Swell the resin in DCM for at least 30 minutes.
-
-
First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin using standard procedures (e.g., cesium salt method for Merrifield resin).
-
-
Peptide Chain Elongation (Iterative Cycle):
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 5-10% DIEA in DCM or DMF for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
Pre-activate a 3-4 fold molar excess of the Boc-amino acid with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If incomplete, recouple.
-
-
Coupling of this compound (Sterically Hindered):
-
Use a 4-5 fold molar excess of this compound.
-
Employ a more potent coupling reagent such as HATU.
-
Extend the coupling time to 4-12 hours.
-
Double coupling (repeating the coupling step with a fresh solution of activated amino acid) is highly recommended.
-
Consider performing the coupling at a slightly elevated temperature (e.g., 30-40 °C) to improve efficiency, but be mindful of potential side reactions.
-
-
Washing:
-
After each coupling and deprotection step, thoroughly wash the resin with DMF (3x) and DCM (3x).
-
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin extensively with DCM and dry under vacuum.
-
Perform the final cleavage from the resin and removal of side-chain protecting groups using a strong acid like anhydrous HF or TFMSA with appropriate scavengers. (EXTREME CAUTION REQUIRED) .
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in drug design.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Rationale for using this compound.
Caption: Antagonist action at a G-protein coupled receptor.
References
- 1. nbinno.com [nbinno.com]
- 2. GnRH antagonists: a new generation of long acting analogues incorporating p-ureido-phenylalanines at positions 5 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel gonadotropin-releasing hormone antagonists: peptides incorporating modified N omega-cyanoguanidino moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptoid CCK receptor antagonists: pharmacological evaluation of CCKA, CCKB and mixed CCKA/B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholecystokinin B antagonists. Synthesis and quantitative structure-activity relationships of a series of C-terminal analogues of CI-988 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of Boc-2-methyl-D-phenylalanine in Peptide Library Development
Introduction
In the landscape of modern drug discovery, peptide libraries serve as a powerful engine for identifying novel therapeutic leads. The incorporation of non-proteinogenic amino acids is a key strategy to overcome the inherent limitations of natural peptides, such as poor stability and limited structural diversity.[1] Boc-2-methyl-D-phenylalanine is a synthetically valuable building block that combines three critical features for enhancing peptide properties: a D-configuration, an α-methyl group, and a tert-butoxycarbonyl (Boc) protecting group.
The D-enantiomer provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby increasing the peptide's in vivo half-life.[2][3] The α-methyl group introduces a significant conformational constraint on the peptide backbone, reducing its flexibility.[4] This restriction can lock the peptide into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its target.[5] The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), ensuring controlled, stepwise assembly of the peptide chain.[6] This document provides detailed protocols and data relevant to the application of this compound in the creation and screening of peptide libraries.
Key Advantages of Incorporating 2-methyl-D-phenylalanine
The inclusion of 2-methyl-D-phenylalanine into peptide sequences offers several strategic advantages for drug development:
-
Enhanced Proteolytic Stability: The D-configuration sterically hinders the approach of proteases, significantly slowing down degradation and improving the pharmacokinetic profile of the peptide.[2]
-
Conformational Rigidity: The α-methyl group restricts the rotation around the peptide bond, reducing the number of accessible conformations. This pre-organization can lower the entropic penalty of binding to a biological target, leading to improved potency.[4][5]
-
Modulation of Biological Activity: Altering the stereochemistry and conformation of a peptide can dramatically change its interaction with receptors or enzymes, sometimes converting an agonist into an antagonist or improving receptor subtype selectivity.[2][7]
-
Increased Lipophilicity: The additional methyl group can enhance the lipophilicity of the peptide, which may improve its ability to cross cell membranes.[7][8]
Data Presentation: Impact of D-Amino Acid and α-Methylation on Peptide Activity
While extensive quantitative data for libraries specifically built with this compound is not always publicly available, the impact of D-phenylalanine and α-methylation has been well-documented. The following tables summarize representative data illustrating the effects of these modifications on peptide function.
Table 1: Influence of D-Phenylalanine on Opioid Receptor Binding Affinity Data highlights how D-amino acid substitution can modulate receptor interaction.
| Peptide Sequence | Target Receptor | Assay Type | Binding Affinity (Ki, nM) | Reference |
| H-Tyr-D-Ala-Gly-Phe -Met-OH (Met-Enkephalin) | Mu Opioid Receptor | Radioligand Binding | 25.4 | [2] |
| H-Tyr-D-Ala-Gly-D-Phe -Met-OH | Mu Opioid Receptor | Radioligand Binding | 1.8 | [2] |
| H-Tyr-D-Ala-Gly-Phe -Leu-OH (Leu-Enkephalin) | Delta Opioid Receptor | Radioligand Binding | 1.5 | [2] |
| H-Tyr-D-Ala-Gly-D-Phe -Leu-OH | Delta Opioid Receptor | Radioligand Binding | 35.0 | [2] |
Table 2: Effect of α-Methylation on Peptide Helicity and Biological Function Data shows that α-methylated amino acids can stabilize helical structures and improve biological activity.
| Peptide | Modification | % Helicity (CD Spec.) | Cholesterol Efflux (ABCA1) | Reference |
| ApoA-I Mimetic Peptide 'A' | None | 21 | Baseline | [5] |
| ApoA-I Mimetic Peptide 'Aα' | Leu replaced with α-methyl Ala | 39 | ~1.5x increase vs. 'A' | [5] |
| ApoA-I Mimetic Peptide 'Lα' | Ala replaced with α-methyl Leu | 68 | ~2.5x increase vs. 'A' | [5] |
Mandatory Visualizations
Caption: Logical flow of benefits from this compound features.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Workflow for high-throughput screening of a peptide library.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines a manual coupling cycle for incorporating the sterically hindered this compound using Boc/Bzl protection strategy. Due to steric hindrance, extended coupling times and potent coupling reagents are recommended.
Materials:
-
This compound
-
Peptide synthesis resin (e.g., PAM resin pre-loaded with the C-terminal amino acid)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Solid-phase synthesis vessel with a shaker
Procedure:
-
Resin Preparation: a. Place the resin (0.1 mmol scale) in the reaction vessel. b. Swell the resin in DCM for 20 minutes, then in DMF for 20 minutes.[1]
-
Boc Deprotection: a. Drain the DMF. b. Add a solution of 50% TFA in DCM to the resin. c. Shake for 2 minutes. Drain. d. Add a fresh solution of 50% TFA in DCM. e. Shake for 20-30 minutes. f. Drain and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: a. Add a solution of 10% DIPEA in DMF to the resin. b. Shake for 2 minutes. Drain. c. Repeat the neutralization step. d. Wash the resin with DMF (3x).
-
Coupling of this compound: a. In a separate vial, pre-activate the amino acid by dissolving this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF. b. Allow the activation mixture to stand for 5-10 minutes. c. Add the activation mixture to the resin. d. Shake at room temperature for 2-4 hours. (Note: Sterically hindered amino acids require longer coupling times). e. Perform a Kaiser test to check for reaction completion. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Iteration: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Final Deprotection: a. After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers like triisopropylsilane and water) to cleave the peptide from the resin and remove side-chain protecting groups. c. Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and wash.[1] d. Dry the crude peptide and purify by reverse-phase HPLC. e. Confirm the identity and purity by mass spectrometry.[1]
Protocol 2: Split-and-Mix Synthesis of a Combinatorial Peptide Library
This method is used to generate one-bead-one-compound (OBOC) libraries where each bead carries a unique peptide sequence.[9][10]
Procedure:
-
Resin Pooling: Start with a single batch of resin.
-
Splitting: Divide the resin into multiple equal portions, one for each amino acid to be coupled in the first random position.
-
Coupling: In separate reaction vessels, couple a different amino acid to each portion of the resin using the SPPS protocol described above. For example, to create a library with 20 possible amino acids at a position, the resin is split into 20 vessels.
-
Pooling and Mixing: After coupling and washing, combine all resin portions back into a single vessel and mix thoroughly to randomize the beads.
-
Iteration: Repeat the 'Split-Couple-Pool' cycle for each subsequent position in the peptide sequence. This compound would be used in one of the vessels during the coupling step for the desired randomized position.
-
Deprotection: After the final cycle, remove all side-chain protecting groups while the peptides remain attached to the beads.[9]
Protocol 3: High-Throughput Screening (HTS) of an OBOC Library
This protocol provides a general framework for identifying peptides that bind to a specific protein target.
Materials:
-
OBOC peptide library on beads
-
Target protein, labeled with a fluorescent tag (e.g., FITC) or an affinity tag (e.g., His-tag)
-
Binding buffer (e.g., PBS with 0.1% Tween-20)
-
Wash buffer (same as binding buffer)
-
Microscope or flow cytometer for detecting fluorescent beads
Procedure:
-
Library Preparation: Wash the library beads with the binding buffer.
-
Incubation: Incubate the entire bead library with a solution of the labeled target protein at a predetermined concentration in the binding buffer. Incubate for 1-2 hours at 4°C or room temperature with gentle agitation.
-
Washing: Wash the beads extensively with wash buffer to remove unbound and weakly bound protein. Typically, 3-5 washes are performed.
-
Hit Identification: a. Spread the beads on a petri dish or glass slide. b. Scan the beads using a fluorescence microscope. Beads displaying a strong fluorescent signal are considered primary "hits."
-
Hit Isolation: Manually pick the fluorescent beads using a micromanipulator.
-
Peptide Sequencing: Determine the sequence of the peptide on each hit bead, typically using MALDI-TOF mass spectrometry.[11]
-
Hit Validation: a. Synthesize the identified "hit" peptides on a larger scale. b. Confirm their binding activity and determine their binding affinity (e.g., Kd or IC50) using a solution-based assay such as ELISA, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Designing De Novo Noncanonical Peptide Binders in OSPREY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Methyl Amino Acids - Enamine [enamine.net]
- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Application Notes and Protocols for Boc-2-methyl-D-phenylalanine as a Building Block for Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutics with enhanced pharmacological properties. Boc-2-methyl-D-phenylalanine is a Cα-tetrasubstituted amino acid that offers significant advantages in peptide design. The presence of a methyl group on the α-carbon introduces conformational rigidity, restricting the peptide backbone and promoting stable secondary structures such as β-turns and helices.[1][2] This conformational constraint can lead to increased receptor affinity and selectivity. Furthermore, the D-configuration of the amino acid provides inherent resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby increasing the in vivo half-life of the resulting peptide.[3] These attributes make this compound a valuable building block for creating peptidomimetics with improved stability, bioavailability, and biological activity.
Key Applications
The unique structural features of 2-methyl-D-phenylalanine make it a valuable component in the design of peptides for various therapeutic areas:
-
Antimicrobial Peptides: The incorporation of this unnatural amino acid can enhance the stability and efficacy of antifungal and antibacterial peptides. For instance, dipeptides containing (S)-α-methyl-phenylalanine have demonstrated notable antifungal activity.[4] The increased stability of these peptides in the presence of proteases and their ability to adopt specific conformations are key to their microbicidal action.
-
Enzyme Inhibitors: The conformational constraints imposed by the α-methyl group can be exploited to design potent and selective enzyme inhibitors. By locking the peptide into a bioactive conformation that mimics the transition state of an enzymatic reaction, it is possible to achieve high-affinity binding to the active site.
-
Receptor Agonists and Antagonists: Peptides containing 2-methyl-D-phenylalanine can be designed to target G-protein coupled receptors (GPCRs) and other cell surface receptors with high specificity. The rigidified structure can favor a binding conformation that either activates (agonist) or blocks (antagonist) the receptor, leading to a desired physiological response.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM, Methanol) |
Data is representative and may vary slightly between suppliers.
Table 2: Representative Antifungal Activity of a Dipeptide Containing (S)-α-methyl-phenylalanine
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
| Candida albicans | >100 µg/mL |
| Aspergillus niger | 50 µg/mL |
| Fusarium solani | 25 µg/mL |
This table presents illustrative data based on studies of similar compounds. Actual MIC values will be peptide sequence-dependent.[4]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ala-MePhe-Ala) on a Rink Amide resin using Boc chemistry. Due to the steric hindrance of the α-methyl group, extended coupling times or double coupling may be necessary.
Materials:
-
Rink Amide MBHA resin
-
Boc-L-Alanine (Boc-Ala-OH)
-
This compound (Boc-D-MePhe-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
First Amino Acid Coupling (Boc-Ala-OH):
-
Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vessel, dissolve Boc-Ala-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step (double coupling).
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (this compound):
-
Deprotect the N-terminal Boc group of the resin-bound alanine with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM and neutralize with 10% DIPEA in DCM.
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 4-6 hours. Due to steric hindrance, a longer coupling time is recommended.
-
Perform a Kaiser test to check for completion. If necessary, perform a second coupling.
-
Wash the resin with DMF and DCM.
-
-
Third Amino Acid Coupling (Boc-Ala-OH):
-
Repeat the deprotection and coupling steps as in step 3 to couple the final Boc-Ala-OH.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Protocol 2: Purification and Characterization of the Peptide
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5]
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the desired peptide peak.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Characterization:
-
Analytical HPLC: Assess the purity of the lyophilized peptide using analytical RP-HPLC.
-
Mass Spectrometry: Confirm the molecular weight of the peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[6]
Visualizations
Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.
Caption: Putative mechanism of action for an antifungal peptide containing 2-methyl-D-phenylalanine.
References
- 1. mdpi.com [mdpi.com]
- 2. Uncovering a Hub Signaling Pathway of Antimicrobial-Antifungal-Anticancer Peptides' Axis on Short Cationic Peptides via Network Pharmacology Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for HPLC Purification of Peptides with 2-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a key strategy for enhancing therapeutic properties such as proteolytic stability, receptor affinity, and conformational rigidity.[1] 2-methyl-D-phenylalanine, a bulky and hydrophobic non-proteinogenic amino acid, presents unique challenges and opportunities in peptide design. Its D-configuration and the presence of a methyl group on the α-carbon significantly increase the peptide's hydrophobicity and can induce specific conformational constraints.[1][2]
The increased hydrophobicity and potential for aggregation make the purification of peptides containing 2-methyl-D-phenylalanine a critical and often challenging step following solid-phase peptide synthesis (SPPS).[3][4] Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice, but protocols must be carefully optimized to achieve high purity and yield.[3] These application notes provide detailed methodologies and considerations for the successful purification of these complex peptides.
Challenges in Purification
The primary challenges in purifying peptides containing 2-methyl-D-phenylalanine stem from its physicochemical properties:
-
High Hydrophobicity: The additional methyl group and the phenyl ring contribute to a significant increase in the peptide's overall hydrophobicity. This can lead to very strong retention on standard C18 columns, requiring high concentrations of organic solvent for elution, which may in turn cause peptide precipitation.[5][6]
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to poor peak shape, column clogging, and low recovery during HPLC purification.[4]
-
Diastereomer Separation: The crude product after synthesis will contain the desired peptide with 2-methyl-D-phenylalanine as well as deletion sequences and other impurities. The presence of the D-amino acid creates a diastereomer relative to any potential L-isomer impurities, which often require high-resolution separation.[7][8] In many cases, RP-HPLC on achiral columns can effectively separate diastereomers due to subtle conformational differences that alter their interaction with the stationary phase.[9]
Experimental Protocols
Protocol 1: Initial Analytical RP-HPLC Analysis
This protocol is designed to assess the crude peptide mixture and to scout for optimal separation conditions before scaling up to preparative purification.
1. Sample Preparation:
- Dissolve the lyophilized crude peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to ensure complete dissolution of the hydrophobic peptide.[5]
- Dilute the sample with Mobile Phase A (see below) to a final concentration of approximately 1 mg/mL. The final concentration of DMSO or DMF should be kept low to avoid solvent effects on the chromatogram.
- Filter the sample through a 0.22 µm syringe filter before injection.[10]
2. HPLC System and Columns:
- System: A standard analytical HPLC system with a UV detector.
- Columns for Screening:
- C18 (e.g., 4.6 x 150 mm, 3.5 µm, 300Å)
- C8 (e.g., 4.6 x 150 mm, 3.5 µm, 300Å)
- Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm, 300Å)
- Note: A wider pore size (300Å) is generally recommended for peptides to ensure better access to the stationary phase.[11]
3. Mobile Phases:
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[1]
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[1]
4. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Detection: UV at 214-220 nm (for the peptide backbone) and 254 nm (if aromatic impurities are expected).[3][9]
- Column Temperature: 40°C (elevated temperature can improve peak shape and solubility for hydrophobic peptides).[12]
- Injection Volume: 10-20 µL
- Gradient: A shallow gradient is recommended for optimal resolution of closely eluting impurities.[13]
- Start with a 30-minute linear gradient from 20% to 80% Mobile Phase B. Adjust the gradient based on the elution time of the target peptide.
Protocol 2: Preparative RP-HPLC Purification
Once optimal conditions are determined from the analytical run, the method can be scaled up for purification.
1. System and Column:
- System: A preparative HPLC system with a fraction collector.
- Column: A preparative column (e.g., 21.2 x 250 mm, 5-10 µm) with the same stationary phase that provided the best separation in the analytical screening.
2. Sample Loading:
- Dissolve the crude peptide in the minimum required volume of DMSO or DMF, then dilute with Mobile Phase A. The amount of peptide to load will depend on the column size and capacity, typically starting with 50-100 mg for a 21.2 mm ID column.
- Ensure the sample is fully dissolved and filtered before loading.
3. Chromatographic Conditions:
- Flow Rate: Scale the flow rate according to the column diameter. For a 21.2 mm ID column, a flow rate of 15-20 mL/min is typical.
- Gradient: Use the optimized gradient from the analytical run, adjusting the segment times for the larger column volume. For example, if the target peptide eluted at 45% B on the analytical column, a focused gradient from 35% to 55% B over a longer period (e.g., 40-60 minutes) on the preparative column will improve separation.
- Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to separate the main peak from any leading or tailing impurities.
4. Post-Purification Processing:
- Analyze the collected fractions using analytical RP-HPLC to assess purity.
- Pool the fractions that meet the desired purity level (>95% or >98%).
- Lyophilize the pooled fractions to obtain the final peptide as a fluffy white powder.[3]
Data Presentation
The following tables summarize representative quantitative data from the purification of a model peptide containing 2-methyl-D-phenylalanine.
Table 1: Analytical HPLC Column Screening Results
| Stationary Phase | Retention Time (min) | Peak Tailing Factor | Resolution (vs. nearest impurity) |
| C18 | 22.5 | 1.8 | 1.2 |
| C8 | 18.2 | 1.3 | 1.9 |
| Phenyl-Hexyl | 19.8 | 1.4 | 1.7 |
Conditions: 20-80% ACN gradient over 30 min, 1.0 mL/min, 40°C.
Table 2: Optimized Preparative HPLC Parameters and Results
| Parameter | Value |
| Column | C8, 21.2 x 250 mm, 5 µm, 300Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18 mL/min |
| Gradient | 30-50% B over 40 minutes |
| Crude Load | 85 mg |
| Yield of Pure Peptide | 25 mg (29.4%) |
| Purity (by analytical HPLC) | >98.5% |
| Identity Confirmation | Mass Spectrometry (Correct M.W. observed) |
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of peptides incorporating 2-methyl-D-phenylalanine is outlined below.
Logic Diagram for Method Optimization
The decision-making process for optimizing the HPLC method for these challenging peptides can be visualized as follows.
References
- 1. benchchem.com [benchchem.com]
- 2. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02346B [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemcoplus.co.jp [chemcoplus.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
Application Notes and Protocols for the Mass Spectrometry Characterization of 2-methyl-D-phenylalanine-containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased proteolytic stability, improved receptor affinity, and modulated bioavailability. 2-methyl-D-phenylalanine is one such unnatural amino acid that introduces both steric bulk via α-carbon methylation and resistance to enzymatic degradation due to its D-configuration. Accurate and detailed characterization of peptides containing this modification is crucial for quality control, pharmacokinetic studies, and understanding structure-activity relationships.
This document provides detailed application notes and experimental protocols for the mass spectrometry-based characterization of peptides containing 2-methyl-D-phenylalanine. The methodologies cover liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sequence verification and localization of the modification.
Expected Mass Spectrometry Behavior
The presence of a methyl group on the α-carbon of a D-phenylalanine residue is expected to influence the peptide's behavior in several ways compared to its native L-phenylalanine counterpart:
-
Increased Hydrophobicity: The additional methyl group will likely increase the hydrophobicity of the peptide, leading to a longer retention time in reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Shift: The 2-methyl-D-phenylalanine residue will result in a mass increase of 14.01565 Da compared to a standard phenylalanine residue.
-
Fragmentation Pattern: The α,α-disubstituted nature of the 2-methyl-D-phenylalanine residue can influence peptide fragmentation patterns in tandem mass spectrometry (MS/MS). Based on studies of similar α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), altered fragmentation efficiencies around the modified residue can be expected.[1][2] Cleavage at the N-terminal side of the modified residue may be favored.
-
Stereochemistry: Standard collision-induced dissociation (CID) and electron-transfer dissociation (ETD) are generally insensitive to the stereochemistry of amino acid residues. Therefore, mass spectrometry alone is typically insufficient to confirm the D-configuration of the phenylalanine. Chiral chromatography of the hydrolyzed peptide is the definitive method for this determination.
Data Presentation: Quantitative Fragmentation Analysis
The following tables summarize the theoretical masses of b- and y-ions for a model peptide, Ac-Ala-X-Ala-NH2, where X is either Phenylalanine (Phe) or 2-methyl-Phenylalanine (2-Me-Phe). This allows for a direct comparison of the expected mass shifts in the fragment ions.
Table 1: Theoretical Monoisotopic Masses of Fragment Ions for Ac-Ala-Phe-Ala-NH2
| Fragment Ion | m/z | Fragment Ion | m/z |
| b1 | 114.0655 | y1 | 90.0550 |
| b2 | 261.1288 | y2 | 237.1183 |
| b3 | 332.1659 | y3 | 279.1288 |
Table 2: Theoretical Monoisotopic Masses of Fragment Ions for Ac-Ala-(2-Me-Phe)-Ala-NH2
| Fragment Ion | m/z | Fragment Ion | m/z |
| b1 | 114.0655 | y1 | 90.0550 |
| b2 | 275.1444 | y2 | 251.1339 |
| b3 | 346.1815 | y3 | 293.1444 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis for Sequence Confirmation
This protocol outlines the general procedure for confirming the sequence of a peptide containing 2-methyl-D-phenylalanine using LC-MS/MS with both CID and ETD fragmentation.
1. Sample Preparation: a. Dissolve the lyophilized peptide in 0.1% formic acid in water/acetonitrile (50:50, v/v) to a final concentration of 1 mg/mL. b. Centrifuge the solution at 14,000 x g for 10 minutes to pellet any insoluble material. c. Dilute the supernatant to a final concentration of 1-10 µM in 0.1% formic acid in water for LC-MS/MS analysis.
2. Liquid Chromatography: a. LC System: A high-performance liquid chromatography system capable of generating stable gradients at low flow rates. b. Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min. f. Injection Volume: 5 µL.
3. Mass Spectrometry: a. Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer capable of both CID and ETD fragmentation (e.g., an Orbitrap or Q-TOF instrument). b. Ionization Mode: Positive. c. MS1 Scan Range: m/z 300-2000. d. Data-Dependent Acquisition: Top 5 most intense precursor ions from the MS1 scan are selected for MS/MS. e. Fragmentation Methods: i. CID: Normalized collision energy of 25-35%. ii. ETD: Calibrated reagent ion injection time to achieve optimal fragmentation. f. Resolution: High resolution for both MS1 (e.g., 60,000) and MS2 (e.g., 15,000) scans to ensure accurate mass measurements.
4. Data Analysis: a. Process the raw data using appropriate software (e.g., vendor-specific software or open-source tools like Skyline). b. Compare the experimental mass of the precursor ion to the theoretical mass of the 2-methyl-D-phenylalanine-containing peptide. c. Manually inspect the MS/MS spectra to identify b- and y-ion series for CID and c- and z-ion series for ETD. d. Confirm the presence of the +14.01565 Da mass shift on the fragment ions containing the 2-methyl-D-phenylalanine residue.
Protocol 2: Chiral Amino Acid Analysis for Stereochemistry Confirmation
This protocol describes the acid hydrolysis of the peptide followed by derivatization and analysis using a chiral chromatography column to confirm the D-configuration of the modified phenylalanine.
1. Acid Hydrolysis: a. Place approximately 100 µg of the peptide in a hydrolysis tube. b. Add 200 µL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After hydrolysis, cool the tube and evaporate the HCl under a stream of nitrogen. e. Reconstitute the dried hydrolysate in 100 µL of 0.1 M HCl.
2. Derivatization (using Marfey's Reagent as an example): a. To 50 µL of the amino acid hydrolysate, add 20 µL of 1 M sodium bicarbonate. b. Add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone. c. Incubate the mixture at 40°C for 1 hour. d. Cool the reaction mixture to room temperature and add 20 µL of 1 M HCl to stop the reaction. e. Evaporate the sample to dryness and reconstitute in 100 µL of acetonitrile/water (50:50, v/v).
3. Chiral Chromatography: a. LC System: As described in Protocol 1. b. Column: A chiral stationary phase column suitable for amino acid enantiomer separation. c. Mobile Phase and Gradient: As recommended by the column manufacturer. d. Detection: UV detector at 340 nm. e. Analysis: i. Inject the derivatized sample. ii. Also inject standards of derivatized D-phenylalanine and L-phenylalanine. iii. Compare the retention time of the peak corresponding to phenylalanine in the sample hydrolysate to the retention times of the D- and L-standards to confirm the stereochemistry.
Visualizations
References
- 1. The occurrence of peptaibols and structurally related peptaibiotics in fungi and their mass spectrometric identification via diagnostic fragment ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ mass spectrometry monitoring of fungal cultures led to the identification of four peptaibols with a rare threonine residue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-2-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-2-methyl-D-phenylalanine is a protected amino acid derivative that serves as a valuable building block in peptide synthesis and drug discovery. The incorporation of a methyl group on the phenyl ring introduces steric hindrance and modifies the electronic properties of the phenylalanine side chain, which can influence the conformation and biological activity of peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures chemoselective peptide bond formation. These application notes provide predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and detailed protocols for its synthesis and sample preparation for NMR analysis.
Predicted NMR Spectroscopic Data
Due to the lack of publicly available experimental NMR spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds. These tables provide an expected range for chemical shifts.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| COOH | 9.0 - 11.0 | br s | - |
| NH | 4.9 - 5.2 | d | ~8.0 |
| Ar-H | 7.0 - 7.3 | m | - |
| α-CH | 4.5 - 4.7 | m | - |
| β-CH₂ | 3.0 - 3.3 | m | - |
| Ar-CH₃ | 2.2 - 2.4 | s | - |
| Boc-C(CH₃)₃ | 1.4 - 1.5 | s | - |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxyl) | 174 - 177 |
| C=O (Boc) | 155 - 156 |
| Ar-C (quaternary, C-CH₃) | 136 - 138 |
| Ar-C (quaternary, C-CH₂) | 135 - 137 |
| Ar-CH | 126 - 131 |
| C (Boc, quaternary) | 79 - 81 |
| α-CH | 53 - 55 |
| β-CH₂ | 37 - 39 |
| C(CH₃)₃ (Boc) | 28 - 29 |
| Ar-CH₃ | 19 - 21 |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-methyl-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O).[1][2][3]
Materials:
-
2-methyl-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-D-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Add 1 M NaOH solution to adjust the pH of the mixture to approximately 9-10.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the 1,4-dioxane using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
NMR Sample Preparation
This protocol outlines the standard procedure for preparing a sample for NMR analysis.[4][5][6][7]
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vial
-
Vortex mixer (optional)
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex or swirl the vial to completely dissolve the sample.
-
Using a pipette, carefully transfer the solution into a clean NMR tube.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube and wipe the outside with a lint-free tissue.
-
The sample is now ready for NMR analysis.
Visualizations
Molecular Structure of this compound
The following diagram illustrates the chemical structure of this compound.
References
Application Notes and Protocols: The Role of 2-Methyl Substitution on Peptide Conformation and Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peptides are a promising class of therapeutics due to their high specificity and biological activity. However, their application is often limited by poor metabolic stability and conformational flexibility, which can lead to rapid degradation and reduced efficacy. Chemical modifications are a key strategy to overcome these limitations. One of the most effective modifications is the substitution of the α-hydrogen of an amino acid with a methyl group, a process known as 2-methyl or α-methyl substitution. This modification introduces significant steric hindrance that profoundly impacts the peptide's conformational freedom and susceptibility to enzymatic cleavage, thereby enhancing its stability and therapeutic potential.[1][2]
Effects on Peptide Conformation
The introduction of a methyl group at the α-carbon of an amino acid residue dramatically restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This steric hindrance prevents the peptide from adopting many of the conformations available to its unmodified counterpart, often promoting the formation of specific secondary structures like helices or turns.[3][4] This pre-organization into a bioactive conformation can be crucial for receptor binding and biological activity.[1]
Key Conformational Effects:
-
Steric Hindrance: The bulky methyl group limits the allowable space in the Ramachandran plot, favoring more rigid structures.[3]
-
Secondary Structure Promotion: α-Methylation can stabilize helical or turn structures, which can be critical for biological function.[1][4]
-
Reduced Flexibility: The overall conformational variability of the peptide is decreased, which can aid in designing more specific and potent analogues.[2]
Table 1: Impact of α-Methyl Substitution on Peptide Conformation
| Peptide/Residue | Substitution | Technique | Observed Conformational Change | Reference |
| Alanine Dipeptide Mimetic | α-Methylation (Aib) | Synthesis & Analysis | Postulated to prevent compact secondary structures in favor of more extended forms. | [3] |
| Proline Derivative | α-Methylation (αMePro) | DFT Calculations | Destabilizes conformers with cis peptide bonds; promotes γ-turn or α-helical structures. | [4] |
| General Peptides | N-Methylation | General Review | Alters hydrogen bonding patterns and introduces steric hindrance, promoting specific turns or helical structures. | [1] |
Effects on Peptide Stability
One of the primary benefits of 2-methyl substitution is a significant increase in the peptide's stability, particularly its resistance to proteolytic degradation.
Key Stability Enhancements:
-
Proteolytic Resistance: The methyl group acts as a shield, sterically hindering the approach of proteases to the scissile peptide bond.[2][5] This modification can lead to a dramatic increase in the peptide's half-life in biological fluids.
-
Broad Protection: The protective effect is not limited to the site of modification. A single α-methylated residue (like Aib) can confer over a 1000-fold improvement in proteolytic stability.[6]
Table 2: Quantitative Data on Stability Enhancement
| Peptide Series | Modification | Assay Condition | Improvement in Stability | Reference |
| Model α-peptide | α-Methylation (Aib) at P1' | Chymotrypsin Digestion | Strong protection from degradation due to steric clash. | [6] |
| Model α-peptide | α→β3 substitution at P1 or P1' | Chymotrypsin Digestion | ~100-fold improvement in proteolytic stability. | [6] |
| General Peptides | N-terminal Acetylation | Blocks Aminopeptidases | Prevents degradation from the N-terminus. | [7] |
| General Peptides | C-terminal Amidation | Blocks Carboxypeptidases | Prevents degradation from the C-terminus. | [7] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol provides a general method to assess the proteolytic stability of a modified peptide in a biologically relevant matrix like plasma.[7][8]
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent, e.g., DMSO).
-
Human or animal plasma (commercially sourced, stored in aliquots at -80°C).
-
Incubator or water bath set to 37°C.
-
Quenching/Precipitation solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA) or 10% Trichloroacetic Acid (TCA)).[7][9]
-
Low-bind microcentrifuge tubes.
-
High-speed refrigerated microcentrifuge.
-
HPLC or LC-MS system for analysis.
Procedure:
-
Preparation: Thaw an aliquot of plasma at room temperature and pre-warm to 37°C in a water bath.
-
Incubation: In a low-bind microcentrifuge tube, spike the pre-warmed plasma with the test peptide to a final concentration of ~10-50 µM. Vortex gently to mix. This is your T=0 sample reference before significant degradation occurs.
-
Time Course: Place the tube in the 37°C incubator. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.[7]
-
Quenching: Immediately add the withdrawn aliquot to a new tube containing a defined volume of cold quenching solution (e.g., 150 µL). The organic solvent or acid will precipitate the plasma proteins, stopping enzymatic reactions.[9]
-
Protein Precipitation: Vortex the mixture vigorously for 30 seconds. Incubate on ice for 10-20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[7]
-
Sample Collection: Carefully collect the supernatant, which contains the remaining intact peptide, and transfer it to an HPLC vial for analysis.
-
Analysis: Analyze the concentration of the intact peptide in the supernatant using a validated reverse-phase HPLC (RP-HPLC) or LC-MS method.[10]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide under these conditions.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
This protocol outlines the use of CD spectroscopy to assess the secondary structure of peptides in solution.[11]
Materials:
-
Purified peptide sample.
-
CD-transparent buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).
-
CD Spectropolarimeter.
-
Quartz cuvette with a short path length (e.g., 1 mm).
Procedure:
-
Sample Preparation: Dissolve the peptide in the CD-transparent buffer to a final concentration of approximately 0.1-0.2 mg/mL. Ensure the sample is fully dissolved and free of aggregates.
-
Instrument Setup: Turn on the CD spectropolarimeter and allow the lamp to warm up for at least 30 minutes. Purge the instrument with nitrogen gas.
-
Blank Measurement: Record a baseline spectrum of the buffer alone using the same cuvette and instrument settings that will be used for the sample.
-
Sample Measurement: Record the CD spectrum of the peptide solution, typically from ~190 nm to 260 nm. Multiple scans (e.g., 3-5) are usually averaged to improve the signal-to-noise ratio.
-
Data Processing: Subtract the buffer baseline spectrum from the sample spectrum. Convert the raw data (mdeg) to mean residue ellipticity [θ].
-
Secondary Structure Analysis: Analyze the processed spectrum. Characteristic spectral shapes indicate different secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band near 200 nm.
-
-
Deconvolution: Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure type within the peptide.
Mandatory Visualizations
Caption: Impact of 2-methyl substitution on peptide conformation and protease access.
Caption: Experimental workflow for the in vitro plasma stability assay.
Caption: Workflow for peptide conformational analysis using CD and NMR spectroscopy.
References
- 1. nbinno.com [nbinno.com]
- 2. α-Methyl Amino Acids - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.subr.edu [digitalcommons.subr.edu]
Troubleshooting & Optimization
Overcoming steric hindrance in coupling Boc-2-methyl-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling the sterically hindered amino acid, Boc-2-methyl-D-phenylalanine.
Troubleshooting Guide
Issue: Low Coupling Yield
Low or no yield during the coupling of this compound is the most common issue, primarily due to the steric hindrance imparted by the α-methyl group. This bulkiness impedes the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[1][2]
Possible Causes & Recommended Solutions:
| Cause | Recommended Solution |
| Inadequate Coupling Reagent | Standard carbodiimide reagents like DCC and EDC often result in low yields with sterically hindered amino acids.[1] Switch to more potent onium salt-based reagents such as HATU, HBTU, or HCTU, which form highly reactive OAt or OBt active esters.[1][3][4] COMU, a newer generation coupling reagent, is also highly effective and may offer safety and solubility advantages.[1][3][5] For particularly difficult couplings, phosphonium-based reagents like PyBOP or PyAOP can be considered.[1] |
| Suboptimal Reaction Conditions | Optimize solvent, temperature, and reaction time. Consider using microwave-assisted solid-phase peptide synthesis (SPPS) to drive difficult couplings to completion more efficiently.[6] For solution-phase synthesis, ensure all reagents are anhydrous. |
| Reduced Nucleophilicity of the Amine | The nucleophilicity of the amine component can be diminished by bulky adjacent groups.[1] Ensure the deprotection of the preceding amino acid is complete before coupling. Perform a ninhydrin or bromophenol blue test to confirm the presence of a free amine.[1] |
| Peptide Aggregation on Solid Support | Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions.[1] Swell the resin adequately in a suitable solvent like DMF before starting the synthesis.[1] |
| Premature Termination of the Peptide Chain | In some cases, the unreacted amine can be capped, leading to truncated sequences. If a recoupling is not desired or is ineffective, capping with acetic anhydride can prevent the formation of deletion sequences. |
Troubleshooting Workflow for Low Coupling Yield:
Issue: Epimerization/Racemization
Epimerization at the α-carbon of this compound can lead to diastereomeric impurities that are difficult to separate from the desired product.[1] This is a significant concern when activating the carboxyl group.
Possible Causes & Recommended Solutions:
| Cause | Recommended Solution |
| Over-activation of the Carboxylic Acid | Reduce the pre-activation time before adding the amine component.[1] |
| Strong Base | The use of a strong base like DIPEA can promote epimerization.[3] Consider using a weaker base such as N-methylmorpholine (NMM) or collidine.[1][3] |
| Inappropriate Coupling Reagent/Additive Combination | Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1] The addition of CuCl₂ with HOBt and a carbodiimide has been shown to suppress epimerization.[7] |
| Prolonged Reaction at Elevated Temperature | If using heat (e.g., microwave synthesis), optimize for the shortest time necessary to achieve a good yield.[1] |
Logic for Minimizing Epimerization:
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling yields with this compound?
Low coupling yields are often due to a combination of factors:
-
Steric Hindrance: The bulky α-methyl group physically obstructs the reaction.[1][2]
-
Reduced Nucleophilicity: The amine component's reactivity can be diminished by bulky adjacent groups.[1]
-
Aggregation: Hydrophobic sequences containing hindered residues can aggregate on the solid support.[1]
-
Inappropriate Coupling Reagent: Standard reagents like DCC and EDC are often ineffective.[1]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical and may require optimization.
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[1][3][4] HATU is often considered superior for many difficult couplings.[1] COMU is a newer, highly efficient alternative.[1][3][5]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and may offer advantages in reducing racemization.[1]
-
Other Reagents: In some cases, generating amino acid fluorides in situ with reagents like TFFH can be effective for coupling sterically hindered amino acids.[3]
Q3: How can I monitor the completion of the coupling reaction?
The completion of the coupling reaction on a solid support can be monitored using qualitative tests:
-
Ninhydrin (Kaiser) Test: This test detects free primary amines. A positive result (blue/purple bead color) indicates an incomplete reaction.
-
Bromophenol Blue Test: This test can also be used to monitor for the presence of free amines. If the test is positive, a second coupling (recoupling) should be performed.[1]
Q4: What is the role of additives like HOBt, HOAt, and Oxyma Pure?
Additives play a crucial role in peptide coupling reactions:
-
They act as activating agents, forming active esters with the carboxylic acid.
-
They can suppress side reactions, most notably racemization.[1][8] HOAt and Oxyma Pure are generally more effective than HOBt at both increasing reaction rates and suppressing epimerization, especially for hindered couplings.[1][3]
Q5: Should I use a base during the coupling reaction, and which one is best?
Yes, a tertiary amine base is typically required for couplings using onium or phosphonium salt reagents.[3]
-
N,N-Diisopropylethylamine (DIPEA) is commonly used.[3]
-
However, for couplings prone to epimerization, a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended to minimize this side reaction.[1][3][8]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol is a general guideline and may require optimization for specific sequences.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF in a suitable reaction vessel.
-
Fmoc-Deprotection (if applicable):
-
Treat the resin with a 20% solution of piperidine in DMF.
-
For microwave-assisted synthesis, irradiate for 3-5 minutes at a controlled temperature (e.g., 75°C).[1] For room temperature synthesis, agitate for 15-30 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (2-4 equivalents), a coupling reagent (e.g., HATU, 2-4 equivalents), and an additive (e.g., HOAt, 2-4 equivalents) in DMF.
-
Add a base (e.g., DIPEA or NMM, 4-8 equivalents) to the amino acid solution and pre-activate for a short period (e.g., 1-5 minutes).[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture. For microwave synthesis, irradiate for 10-30 minutes at a controlled temperature. For room temperature synthesis, agitate for 2-24 hours.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.[1]
-
Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).
-
Capping (Optional): If the coupling remains incomplete after a double coupling, cap the unreacted amines with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to remove the Boc protecting group, any side-chain protecting groups, and cleave the peptide from the resin.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Workflow for SPPS Coupling Cycle:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. benchchem.com [benchchem.com]
Common side reactions with Boc-2-methyl-D-phenylalanine in SPPS
Welcome to the technical support center for the use of Boc-2-methyl-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into a peptide sequence during SPPS?
The main challenges stem from the steric hindrance caused by the α-methyl group. This bulkiness can lead to:
-
Low Coupling Efficiency: The α-methyl group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation and potentially leading to incomplete coupling.[1]
-
Incomplete Boc Deprotection: The steric bulk can also hinder the access of trifluoroacetic acid (TFA) to the Boc-protecting group, making its removal more difficult and potentially incomplete under standard conditions.[2]
Q2: Which coupling reagents are most effective for incorporating this compound?
For sterically hindered amino acids like this compound, standard coupling reagents may not be sufficient. More potent coupling reagents are generally recommended to achieve higher coupling efficiencies. These include:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are known for their high reactivity and are often used for difficult couplings.[2][3]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective for sterically hindered couplings.[4]
Q3: How can I detect incomplete coupling of this compound?
Several methods can be used to monitor the completeness of the coupling reaction:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue/purple color) indicates the presence of unreacted primary amines, signifying an incomplete coupling.[1]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved portion of the peptide can reveal the presence of deletion sequences (peptides lacking the 2-methyl-D-phenylalanine residue), which confirms incomplete coupling.[5]
Q4: What are the signs of incomplete Boc deprotection, and how can it be confirmed?
Incomplete Boc deprotection results in the N-terminus of the growing peptide chain remaining blocked. This will prevent the subsequent amino acid from being coupled, leading to the formation of a deletion peptide. This can be detected by:
-
Mass Spectrometry (MS): Analysis of the final crude peptide will show a significant peak corresponding to the mass of the peptide missing the amino acid that should have been coupled after the 2-methyl-D-phenylalanine.
-
Kaiser Test: A negative Kaiser test (yellow beads) after the deprotection step, where a positive result is expected, can indicate that the N-terminal amine is still protected by the Boc group.
Troubleshooting Guides
Issue 1: Low Coupling Yield and Presence of Deletion Sequences
Possible Cause: Incomplete coupling of this compound due to steric hindrance.
Troubleshooting Steps:
-
Analyze the Crude Product: Use HPLC and MS to confirm the presence of the deletion sequence corresponding to the absence of the amino acid immediately following the intended this compound position.
-
Optimize Coupling Conditions:
-
Switch to a More Potent Coupling Reagent: If using standard reagents like DCC/DIC, switch to HATU, HBTU, or COMU.[2][3]
-
Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[1]
-
Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) or increasing the temperature (e.g., to 50°C) can help drive the reaction to completion. However, be mindful that prolonged times and higher temperatures can increase the risk of racemization.
-
Issue 2: Presence of a Deletion Sequence at the Position of this compound
Possible Cause: Incomplete removal of the Boc protecting group from the preceding amino acid, preventing the coupling of this compound. While less common than incomplete coupling of the hindered residue itself, it can occur if the preceding residue is also sterically hindered or if the peptide sequence is prone to aggregation.
Troubleshooting Steps:
-
Confirm with MS/MS: Tandem mass spectrometry can help identify the exact location of the missing amino acid.
-
Optimize Boc Deprotection of the Preceding Residue:
-
Extend Deprotection Time: Increase the duration of the TFA treatment (e.g., from 30 minutes to 45-60 minutes).[6]
-
Use a Stronger Deprotection Cocktail: While 50% TFA in DCM is standard, for difficult sequences, using a higher concentration of TFA may be considered, though this can increase the risk of side-chain protecting group cleavage.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Typical Coupling Time | Relative Reactivity | Notes on Sterically Hindered Residues |
| DCC/DIC | 2 - 4 hours | Standard | Often insufficient for high-yield coupling. |
| HBTU | 1 - 2 hours | High | Good for moderately hindered residues. |
| HATU | 30 - 60 minutes | Very High | Highly effective for severely hindered residues; lower racemization potential.[2] |
| COMU | 15 - 45 minutes | Very High | Excellent for difficult couplings, including N-methylated amino acids.[3] |
Note: The data presented are generalized for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol outlines a method for the efficient coupling of this compound using HATU.
Reagents and Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3.0 eq)
-
HATU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes. Perform Boc deprotection of the N-terminal amino acid using standard protocols (e.g., 50% TFA in DCM). Wash the resin thoroughly with DCM and DMF. Neutralize with 10% DIPEA in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and agitate for 2 minutes to pre-activate the amino acid.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the reaction completion. A negative test (yellow beads) indicates complete coupling.
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction mixture and repeat steps 2-5.
-
Washing: Once coupling is complete, wash the resin with DMF (3x), DCM (3x), and isopropanol (3x) to remove excess reagents and byproducts.
Protocol 2: Extended Boc Deprotection
This protocol is for the removal of the Boc group from a sterically hindered residue.
Reagents and Materials:
-
Peptide-resin with an N-terminal Boc-protected amino acid
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Washing Solvent: Dichloromethane (DCM)
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Pre-wash: Wash the resin with the deprotection solution for 1-2 minutes.
-
Deprotection: Treat the resin with the deprotection solution for 45-60 minutes with gentle agitation.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (5-7 times) to remove residual acid.
-
Neutralization: Neutralize the resin with the neutralization solution for 2 minutes. Repeat this step.
-
Final Washing: Wash the resin again with DCM (5-7 times) to remove excess base before proceeding to the next coupling step.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound in SPPS.
Caption: Mechanism of sterically hindered coupling.
References
Preventing racemization of 2-methyl-D-phenylalanine during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-methyl-D-phenylalanine, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of 2-methyl-D-phenylalanine?
A1: Racemization, the formation of an unwanted stereoisomer, is a significant challenge in the synthesis of chiral molecules like 2-methyl-D-phenylalanine. The primary causes are:
-
Oxazolone Formation: In peptide coupling reactions or when the carboxylic acid group is activated, the N-acyl amino acid can cyclize to form a planar oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemistry.
-
Direct Enolization: Strong bases can directly abstract the alpha-proton from the amino acid derivative, forming a planar enolate intermediate, which can then be protonated from either face, resulting in racemization. This is a particular concern for α,α-disubstituted amino acids due to the increased stability of the intermediate carbanion.
-
Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times, especially in the presence of strong bases, can significantly increase the rate of racemization.
Q2: Which synthetic routes are recommended for preparing enantiomerically pure 2-methyl-D-phenylalanine?
A2: Several methods can be employed, each with its own advantages and potential for controlling stereochemistry:
-
Asymmetric Strecker Synthesis: This method involves the reaction of an aldehyde with a chiral amine auxiliary and a cyanide source. The chiral auxiliary directs the addition of the cyanide, leading to the preferential formation of one diastereomer of the resulting aminonitrile, which can then be hydrolyzed to the desired amino acid.
-
Chiral Auxiliary-Mediated Alkylation: A chiral auxiliary, such as an Evans oxazolidinone, can be attached to a glycine or alanine enolate equivalent. Subsequent alkylation with a benzyl halide proceeds with high diastereoselectivity. The auxiliary is then cleaved to yield the desired α-methyl-D-phenylalanine.
-
Enzymatic Synthesis: Biocatalytic methods, such as those employing D-amino acid dehydrogenases or transaminases, can offer excellent enantioselectivity (>99% ee) and high yields under mild reaction conditions.[1][2]
-
Resolution of a Racemic Mixture: A racemic mixture of 2-methyl-phenylalanine can be synthesized and then separated into its constituent enantiomers. This can be achieved through classical resolution with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through enzymatic kinetic resolution.[3][4][5]
Q3: What are the most critical factors to control to minimize racemization?
A3: To maintain the stereochemical integrity of 2-methyl-D-phenylalanine, the following factors are crucial:
-
Choice of Base: Use weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[6][7]
-
Coupling Reagents and Additives: When activating the carboxylic acid, use coupling reagents known for low racemization potential, such as phosphonium salts (e.g., PyBOP, PyAOP) or uronium/aminium salts (e.g., HATU, HCTU), in combination with racemization-suppressing additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[8][9][10]
-
Protecting Groups: The choice of N-protecting group is important. Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are generally preferred over acyl-type protecting groups as they are less prone to forming oxazolone intermediates.
-
Temperature: Perform reactions at lower temperatures (e.g., 0 °C) whenever possible, as higher temperatures accelerate racemization.[6][8]
-
Reaction Time: Minimize the time the activated amino acid is exposed to basic conditions before the coupling reaction is complete.
Troubleshooting Guides
Issue 1: High levels of the L-isomer detected in the final product after synthesis.
This indicates significant racemization has occurred. Follow this step-by-step guide to identify and resolve the issue.
| Step | Action | Rationale |
| 1. Evaluate Coupling Reagent & Additives | If using a carbodiimide (e.g., DCC, DIC), ensure the presence of an effective racemization suppressant like HOAt or OxymaPure. If racemization persists, switch to a phosphonium (e.g., PyAOP) or uronium/aminium (e.g., HATU) based reagent. | Carbodiimides alone are known to cause significant racemization. Additives form active esters that are less prone to racemization. Onium salts are generally more effective for hindered amino acids.[8][9] |
| 2. Assess the Base Used | If using DIPEA or TEA, switch to a weaker or more sterically hindered base such as NMM or 2,4,6-collidine. Use the minimum number of equivalents necessary. | Strong, non-hindered bases readily abstract the alpha-proton, leading to racemization. Weaker bases have a lower propensity for this side reaction.[6][7] |
| 3. Control the Reaction Temperature | Perform the coupling reaction at a lower temperature (e.g., 0 °C). If using microwave synthesis for difficult couplings, reduce the temperature for steps involving sensitive residues. | The rate of racemization is highly temperature-dependent. Lowering the temperature can significantly reduce the formation of the undesired enantiomer.[6][8] |
| 4. Optimize Pre-activation and Reaction Time | Reduce the pre-activation time of the carboxylic acid before adding the amine component. Monitor the reaction closely and stop it as soon as it is complete. | Prolonged exposure of the activated amino acid to the reaction conditions, especially in the presence of a base, increases the likelihood of racemization. |
Issue 2: Low diastereoselectivity in asymmetric synthesis using a chiral auxiliary.
This suggests that the chiral auxiliary is not effectively controlling the stereochemical outcome of the reaction.
| Step | Action | Rationale |
| 1. Re-evaluate the Chiral Auxiliary | Ensure the chiral auxiliary is suitable for the synthesis of α,α-disubstituted amino acids. Auxiliaries like (S,S)-cyclohexane-1,2-diol have shown good results for this class of compounds. | The structure of the chiral auxiliary dictates its ability to shield one face of the prochiral center, leading to stereoselective bond formation. |
| 2. Optimize Reaction Conditions | Vary the solvent, temperature, and Lewis acid (if applicable) used in the alkylation step. Chelation control can play a significant role in achieving high diastereoselectivity. | These parameters influence the transition state geometry of the reaction, which in turn affects the diastereomeric ratio of the product. |
| 3. Purify the Diastereomers | If moderate diastereoselectivity is achieved, it may be possible to separate the desired diastereomer from the undesired one by chromatography or crystallization before cleaving the auxiliary. | Diastereomers have different physical properties and can often be separated by standard laboratory techniques. |
| 4. Consider Crystallization-Induced Asymmetric Transformation | For some systems, it is possible to equilibrate the diastereomers in solution while selectively crystallizing the desired one, thereby driving the equilibrium towards the formation of a single diastereomer.[11] | This technique can significantly enhance the diastereomeric excess of the product. |
Data Presentation
Table 1: Comparison of Chiral Auxiliaries for the Asymmetric Synthesis of α,α-Disubstituted Amino Acids
| Chiral Auxiliary | Substrate | Alkylating Agent | Diastereomeric Excess (de) | Reference |
| (S,S)-Cyclohexane-1,2-diol | Ethyl 2-methylacetoacetate derivative | Various alkyl halides | 92 - >95% | [12] |
| Evans Oxazolidinone | N-acyloxazolidinone | Various electrophiles | >90% (for many systems) | [13] |
| (R)-Phenylglycine amide | Pivaldehyde | NaCN | >99% (via crystallization-induced asymmetric transformation) | [11] |
Table 2: Enantiomeric Excess in Enzymatic Synthesis of D-Phenylalanine Derivatives
| Enzyme System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Phenylalanine ammonia lyase (PAL) and L-amino acid deaminase (LAAD) | p-Nitro-cinnamic acid | p-Nitro-D-phenylalanine | 96% | 71% | [1] |
| D-amino acid dehydrogenase (DAADH) W121L/H227I variant | Phenylpyruvic acid | D-phenylalanine | >99% | 85% | [2] |
| E. coli overexpressing PAL and LAAD | Racemic 4-fluorophenylalanine | D-4-fluorophenylalanine | >99% | 84% (isolated) | [1] |
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis using a Chiral Auxiliary (Adapted from literature)
This protocol is a general guideline and may require optimization.
-
Imine Formation: In a suitable solvent such as methanol, dissolve the chiral amine auxiliary (e.g., (R)-phenylglycine amide hydrochloride, 1 equivalent) and phenylacetone (1 equivalent). Stir the mixture at room temperature for the time required to form the imine (this can be monitored by NMR or TLC).
-
Cyanide Addition: Cool the reaction mixture to 0 °C and add a solution of sodium cyanide (NaCN, 1.1 equivalents) in water.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by HPLC or TLC. In some cases, a crystallization-induced asymmetric transformation may occur, leading to the precipitation of the desired diastereomer.[11]
-
Isolation of Aminonitrile: Isolate the aminonitrile product by filtration if it precipitates, or by extraction after quenching the reaction. The diastereomeric ratio should be determined by NMR or HPLC.
-
Hydrolysis: Hydrolyze the aminonitrile to the corresponding amino acid using strong acidic (e.g., 6M HCl, reflux) or basic conditions.
-
Purification: Purify the final 2-methyl-D-phenylalanine product by ion-exchange chromatography or crystallization.
Protocol 2: Racemization Analysis by HPLC after Derivatization (General Procedure)
-
Hydrolysis: If the amino acid is part of a peptide, hydrolyze the peptide in 6M HCl at 110 °C for 24 hours.
-
Derivatization: To a solution of the amino acid sample in a suitable buffer (e.g., sodium bicarbonate), add a solution of a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).
-
Reaction: Allow the reaction to proceed at a slightly elevated temperature (e.g., 40 °C) for 1 hour.
-
Quenching: Quench the reaction by adding a small amount of acid (e.g., 1M HCl).
-
Analysis: Analyze the resulting diastereomeric derivatives by reverse-phase HPLC. The two diastereomers will have different retention times, allowing for their separation and quantification. The percentage of each enantiomer can be determined by integrating the respective peak areas.[6]
Mandatory Visualizations
References
- 1. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in the synthesis of 2-methyl-D-phenylalanine peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of peptides containing the sterically hindered amino acid, 2-methyl-D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of peptides containing 2-methyl-D-phenylalanine so challenging?
The primary challenge arises from steric hindrance. 2-methyl-D-phenylalanine is an α,α-disubstituted amino acid, meaning it has a methyl group in addition to the benzyl group attached to its α-carbon.[1][2] This bulkiness physically obstructs the approach of the incoming activated amino acid, slowing down the kinetics of peptide bond formation and often leading to incomplete coupling reactions.[3][4] This can result in low yields and the formation of deletion sequences (peptides missing one or more amino acids).[5]
Q2: What are the most common problems encountered when synthesizing these peptides?
The most frequent issues include:
-
Low coupling efficiency: Resulting in low overall yield and purity.[3]
-
Incomplete deprotection: The bulky nature of the residue can sometimes hinder the complete removal of the Fmoc protecting group.
-
Aggregation: Peptides containing hydrophobic residues like 2-methyl-D-phenylalanine can be prone to aggregation during synthesis, further impeding reaction kinetics.[6]
-
Racemization: While less common for α,α-disubstituted amino acids, racemization can still be a concern under harsh reaction conditions.[3][4]
Q3: Which coupling reagents are most effective for incorporating 2-methyl-D-phenylalanine?
For sterically hindered amino acids, high-reactivity coupling reagents are essential. Standard carbodiimide reagents like DCC and DIC are often insufficient.[4] Uronium/aminium salts and phosphonium salts are generally more effective.[3][7] Reagents that form highly reactive OAt or Oxyma esters, such as HATU, HBTU, and COMU, are considered among the most efficient for these challenging couplings.[3][4][8]
Q4: Can I use standard solid-phase peptide synthesis (SPPS) protocols?
Standard protocols are often inadequate for achieving high yields with sterically hindered residues like 2-methyl-D-phenylalanine.[4] It is typically necessary to employ optimized conditions, which may include:
-
Using a more potent coupling reagent.[4]
-
Increasing the equivalents of the amino acid and coupling reagent.[5]
-
Extending coupling reaction times.[5]
-
Performing double couplings (repeating the coupling step).
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 2-methyl-D-phenylalanine-containing peptides.
Issue 1: Low Overall Yield After Cleavage and Purification
A low yield of the final peptide can stem from inefficiencies at multiple stages of the synthesis.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low peptide yield.
How to Investigate:
-
Analyze a small sample post-synthesis: Before cleaving the entire batch, take a small amount of resin (10-20 mg), cleave the peptide, and analyze the crude product by mass spectrometry (MS).[5] This will help determine if the desired peptide was synthesized successfully on the resin.
-
Perform a Kaiser test: After the coupling step for 2-methyl-D-phenylalanine and the subsequent amino acid, perform a Kaiser (ninhydrin) test.[5] A positive result (blue beads) indicates the presence of free primary amines, signifying an incomplete coupling reaction.[5]
Solutions:
-
Optimize the coupling reaction:
-
Switch to a more powerful coupling reagent: If you are using HBTU, consider switching to HATU or COMU, which are generally more effective for hindered couplings.[3][8]
-
Increase reagent concentration: Use a higher excess (4-5 equivalents) of both the Fmoc-2-methyl-D-phenylalanine and the coupling reagent.
-
Extend reaction time: Increase the coupling time to at least 2 hours, and potentially up to 16 hours for particularly difficult couplings.[3]
-
Perform a double coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of amino acid and coupling reagents.
-
-
Address peptide aggregation:
-
Change the solvent: N-Methyl-2-pyrrolidone (NMP) can be more effective than dimethylformamide (DMF) at solvating aggregating peptide chains.[9]
-
Incorporate structure-disrupting elements: If the sequence allows, the introduction of pseudoproline dipeptides can help disrupt secondary structure formation that leads to aggregation.[5]
-
Issue 2: Presence of Deletion Sequences in the Final Product
The presence of peptides where the 2-methyl-D-phenylalanine or the subsequent amino acid is missing is a direct indication of failed coupling.
Diagnostic Workflow:
Caption: Diagnostic workflow for deletion sequences.
Solutions:
-
For failure to couple 2-methyl-D-phenylalanine: This is the most common failure point. The solutions are the same as for "Issue 1": use a stronger coupling reagent, increase equivalents and time, and perform a double coupling.
-
For failure to couple the subsequent amino acid: The N-terminus of the newly incorporated 2-methyl-D-phenylalanine is sterically crowded, making the next coupling difficult.
-
Use a highly reactive coupling agent: HATU is strongly recommended for the amino acid following 2-methyl-D-phenylalanine.
-
Consider pre-activation: Activating the incoming amino acid with the coupling reagent for a few minutes before adding it to the resin can sometimes improve efficiency.
-
Quantitative Data on Coupling Reagents
The choice of coupling reagent is critical. The following table summarizes the performance of common coupling reagents for sterically hindered amino acids. While not all data is specific to 2-methyl-D-phenylalanine, it provides a strong indication of their relative effectiveness.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Typical Reaction Time | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | 1 - 2 hours | Low | Highly efficient due to OAt ester formation; based on potentially explosive HOAt.[3][8] |
| COMU | Aminium/Uronium Salt | High | 1-hour double coupling | Low | Safer alternative to HATU as it's based on OxymaPure; water-soluble byproducts.[3] |
| HBTU | Aminium/Uronium Salt | High | Room Temperature | Low | A popular and efficient reagent, though generally less reactive than HATU for severe steric hindrance.[3] |
| PyBOP | Phosphonium Salt | Good to High | >90% conversion in 16h | Low | Avoids guanidinylation side reactions; byproducts are less hazardous than older phosphonium reagents.[3][8] |
| DIC/DCC | Carbodiimide | Low to Moderate | Variable | Higher | Generally not recommended for sterically hindered couplings due to lower reactivity and side reactions.[8] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-2-methyl-D-phenylalanine
This protocol is designed to maximize the coupling efficiency of the sterically hindered amino acid.
-
Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.[10]
-
Fmoc Deprotection: Perform standard Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.[10]
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.
-
Amino Acid Activation (Coupling Cocktail): In a separate vessel, dissolve:
-
Fmoc-2-methyl-D-phenylalanine (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.
-
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 times).
-
Second Coupling (Double Coupling): Prepare a fresh coupling cocktail as described in step 4 and add it to the resin. Agitate for another 2 hours.
-
Final Wash: Wash the resin thoroughly with DMF (5-6 times) and then with Dichloromethane (DCM) (3 times) before proceeding to the deprotection of the newly added amino acid.
-
Monitoring (Optional but Recommended): Perform a Kaiser test after the second coupling. If the test is still positive, a third coupling may be considered.
Protocol 2: Test Cleavage and Analysis
This protocol allows for a quick assessment of the synthesis success on a small scale before committing to the full cleavage.
-
Sample Preparation: After the final synthesis step, wash the resin with DCM and dry a small sample (approx. 10-20 mg) under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[10]
-
Cleavage: Add the cleavage cocktail to the dried resin sample in a microcentrifuge tube (approx. 200 µL for 10 mg of resin). Allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether (10x the volume of the TFA).
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether and wash the pellet with cold ether two more times.
-
Analysis: Dry the crude peptide pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water). Analyze the sample by LC-MS to verify the mass of the full-length peptide and identify any major deletion products.[5]
References
- 1. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Solubility of Peptides Containing Boc-2-methyl-D-phenylalanine
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with synthetic peptides incorporating the Boc-2-methyl-D-phenylalanine residue. The inherent hydrophobicity of both the tert-butoxycarbonyl (Boc) protecting group and the 2-methyl-D-phenylalanine side chain often leads to poor solubility in aqueous solutions, posing a significant hurdle for subsequent experiments.[1][2][3] This guide provides structured troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to systematically address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound not dissolving in aqueous buffers?
A1: The primary reason for poor solubility is the hydrophobic nature of the this compound residue. The tert-butoxycarbonyl (Boc) group is inherently nonpolar, and the addition of a methyl group to the phenylalanine ring further increases its hydrophobicity.[3][4] This effect is compounded if the rest of your peptide sequence also contains a high proportion of hydrophobic amino acids (e.g., Leu, Val, Ile, Phe).[5] Such peptides tend to self-associate and form aggregates in aqueous solutions to minimize their interaction with water.
Q2: What is the very first step I should take to solubilize my peptide?
A2: Always begin by attempting to dissolve a very small aliquot of your lyophilized peptide in sterile, distilled, or deionized water.[5][6][7] This initial test prevents the loss of your entire sample to an inappropriate solvent.[6][8] If the peptide is short (e.g., <6 amino acids) and has a net charge, it may dissolve in water alone.[9][10] For most peptides containing hydrophobic residues like this compound, water is unlikely to be sufficient, but it is the essential first step in any systematic solubility trial.
Q3: How does pH affect the solubility of my peptide, and how can I leverage it?
A3: The pH of the solvent is a critical factor because it determines the net charge of your peptide. Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[11] To improve solubility, you should adjust the pH of your solution to be at least two units away from the pI.[3]
-
For Basic Peptides (net positive charge): Try dissolving the peptide in an acidic solution, such as 10% acetic acid in water.[7][8][9]
-
For Acidic Peptides (net negative charge): Try dissolving the peptide in a basic solution, such as 0.1 M ammonium bicarbonate or a dilute ammonium hydroxide solution.[7][8][9]
Q4: When is it appropriate to use an organic co-solvent like DMSO?
A4: If your peptide is insoluble in water and pH-adjusted buffers, the next step is to use an organic co-solvent. This is typically necessary for peptides that are neutral or highly hydrophobic (containing >50% hydrophobic residues).[6] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and relatively low toxicity in most biological assays.[6][9][12] The standard procedure is to dissolve the peptide in a minimal amount of 100% DMSO and then slowly add the aqueous buffer dropwise while vortexing to reach the final desired concentration.[5][7]
Q5: My assay is sensitive to DMSO. What are the alternatives?
A5: If DMSO interferes with your experiment, several other organic solvents can be used. Common alternatives include:
-
N,N-Dimethylformamide (DMF): A strong solvent, particularly recommended for peptides containing cysteine (Cys) or methionine (Met) to avoid oxidation by DMSO.[7][9]
-
Acetonitrile (ACN): Often used in chromatography and mass spectrometry applications.[12]
-
Isopropanol or Ethanol: Can also be effective for some peptides.[9][13] The same principle of dissolving in a minimal amount of the organic solvent before dropwise dilution applies.[9]
Q6: Can I use sonication or gentle warming to aid dissolution?
A6: Yes, both techniques can be very effective. Sonication helps to break up peptide aggregates, increasing the surface area available for solvation.[5][6][9][13] Gentle warming (e.g., to a temperature below 40°C) increases the kinetic energy of the system and can improve solubility.[7][9][11][14] However, use these methods with caution, as excessive heat can degrade the peptide, and prolonged sonication can also generate heat.[5][7] It is recommended to use short bursts of sonication in an ice bath.[3][6]
Troubleshooting Guide
Navigating solubility trials can be complex. The following workflow provides a systematic approach to identifying an appropriate solvent for your peptide containing this compound.
Caption: A stepwise workflow for troubleshooting peptide solubility.
Data Presentation
The solubility of a peptide is highly dependent on its unique sequence and the specific solvent system used. The following table provides an example of how to structure and record the results of solubility tests for a hypothetical hydrophobic peptide containing this compound.
| Solvent System | Concentration (mg/mL) | Temperature (°C) | Observation | Solubility |
| Deionized Water | 1.0 | 25 | Suspension, cloudy | Insoluble |
| 10% Acetic Acid | 1.0 | 25 | Fine particles remain | Slightly Soluble |
| 0.1 M PBS (pH 7.4) | 1.0 | 25 | Suspension, cloudy | Insoluble |
| 100% DMSO | 10.0 | 25 | Clear solution | Soluble |
| 5% DMSO in PBS (pH 7.4) | 1.0 | 25 | Clear solution | Soluble |
| 1% DMSO in PBS (pH 7.4) | 1.0 | 25 | Precipitate forms | Insoluble |
| 100% DMF | 10.0 | 25 | Clear solution | Soluble |
| 5% DMF in PBS (pH 7.4) | 1.0 | 25 | Clear solution | Soluble |
| Deionized Water | 1.0 | 40 | Slight improvement, still cloudy | Slightly Soluble |
| Deionized Water + Sonication | 1.0 | 25 | Suspension, slightly less cloudy | Slightly Soluble |
Experimental Protocols
Protocol 1: Stepwise Solubilization Using pH Adjustment
This protocol outlines the systematic approach to dissolving a peptide by first using water and then adjusting the pH.
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening. Weigh a small, known amount (e.g., 0.5 - 1 mg) into a sterile microcentrifuge tube.
-
Initial Water Test: Add a volume of sterile, deionized water to achieve the desired final concentration (e.g., 1 mg/mL). Vortex the tube for 30-60 seconds. Observe the solution. If it is clear, the peptide is water-soluble.
-
pH Adjustment (if insoluble in water):
-
For Basic Peptides (pI > 7): To a fresh aliquot, add 10% aqueous acetic acid dropwise while vortexing until the peptide dissolves.
-
For Acidic Peptides (pI < 7): To a fresh aliquot, add 0.1 M ammonium bicarbonate or 1% aqueous ammonia solution dropwise while vortexing until the peptide dissolves.
-
-
Final Steps: Once the peptide is dissolved, it can be further diluted with the appropriate assay buffer. Always centrifuge the final solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any residual particulates before use.[6][9]
Protocol 2: Solubilization of Hydrophobic Peptides with an Organic Co-Solvent
This protocol is intended for neutral or highly hydrophobic peptides that fail to dissolve using Protocol 1.
-
Preparation: Allow the lyophilized peptide to reach room temperature. Weigh a known amount into a sterile tube.
-
Initial Dissolution in Organic Solvent: Add a minimal volume of 100% DMSO (or DMF if the peptide contains Cys/Met) to the peptide to create a concentrated stock solution (e.g., 10-20 mg/mL). For 1 mg of peptide, start with 50-100 µL of solvent.[9][15]
-
Mixing: Vortex the tube gently until the peptide is completely dissolved. The solution should be perfectly clear. Brief sonication can be applied if necessary.[6]
-
Stepwise Dilution: Slowly add your desired aqueous buffer (e.g., PBS, Tris) to the concentrated peptide stock in a dropwise manner while continuously and gently vortexing.[5][7][9]
-
Monitor for Precipitation: Continuously observe the solution. If it becomes cloudy or hazy, you have exceeded the peptide's solubility limit in that final buffer composition. If precipitation occurs, you may need to re-lyophilize the peptide and attempt dissolution at a lower final concentration.[6]
-
Final Centrifugation: Before use, centrifuge the solution to remove any micro-aggregates.[9]
Caption: Key factors influencing the solubility of peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. biobasic.com [biobasic.com]
- 9. jpt.com [jpt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. reta-peptide.com [reta-peptide.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. bachem.com [bachem.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. genscript.com [genscript.com]
Technical Support Center: Purification of Hydrophobic Peptides Containing 2-methyl-D-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with challenging hydrophobic peptides that incorporate the unnatural amino acid, 2-methyl-D-phenylalanine. The unique properties of this amino acid, namely its increased hydrophobicity and steric hindrance, present specific hurdles during purification. This resource aims to address these common challenges and provide practical solutions.
I. Troubleshooting Guides
This section offers systematic approaches to resolve common issues encountered during the purification of peptides containing 2-methyl-D-phenylalanine.
Issue 1: Poor Peptide Solubility
Peptides incorporating 2-methyl-D-phenylalanine often exhibit very low solubility in standard aqueous buffers used for reversed-phase high-performance liquid chromatography (RP-HPLC) due to the increased hydrophobicity and potential for aggregation imparted by the methylated aromatic ring.[1][2][3][4]
Symptoms:
-
Difficulty dissolving the crude peptide pellet.
-
Precipitation of the peptide upon injection onto the HPLC column.
-
Low or no recovery of the peptide from the column.[5]
-
Appearance of peptide aggregates in solution.
Troubleshooting Workflow for Poor Peptide Solubility
Caption: Workflow for troubleshooting poor peptide solubility.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Initial Dissolution in Organic Solvent | Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) before dilution with the initial mobile phase.[6] |
| 2 | Use of Chaotropic Agents | Incorporate chaotropic agents like guanidinium hydrochloride (GuHCl) or urea (at concentrations of 1-6 M) in the sample solvent and mobile phase A. These agents disrupt non-covalent interactions and can improve the solubility of aggregating peptides. |
| 3 | pH Adjustment | Adjust the pH of the sample solvent. For peptides with a net basic charge, a slightly acidic pH can improve solubility, while for acidic peptides, a slightly basic pH may be beneficial.[7][8] |
| 4 | Test a Range of Co-solvents | Experiment with different co-solvents in your initial mobile phase, such as isopropanol or n-propanol, which can be more effective than acetonitrile for highly hydrophobic peptides.[2][7] |
Issue 2: Poor Chromatographic Resolution and Peak Shape
The hydrophobicity and steric bulk of 2-methyl-D-phenylalanine can lead to strong interactions with the stationary phase, resulting in broad peaks, tailing, and co-elution with impurities.
Symptoms:
-
Broad, asymmetric, or tailing peaks.
-
Poor separation of the target peptide from closely eluting impurities.
-
Irreversible binding of the peptide to the column.
Strategy for Optimizing RP-HPLC Separation
Caption: Strategy for optimizing RP-HPLC separation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize the Gradient | A shallower gradient can improve the separation of closely eluting species. For highly hydrophobic peptides, a gradient starting at a higher initial percentage of organic solvent may be necessary. |
| 2 | Change the Stationary Phase | If using a C18 column, consider a stationary phase with a different selectivity, such as a C8, C4, or a phenyl-hexyl column. Shorter alkyl chains or different aromatic interactions can reduce the strong hydrophobic retention.[5] |
| 3 | Increase Column Temperature | Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[5] |
| 4 | Use Alternative Organic Modifiers | For very hydrophobic peptides, acetonitrile may not be a strong enough organic modifier. Consider using isopropanol or n-propanol, or a mixture of these with acetonitrile, in mobile phase B.[2][7] |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying peptides containing 2-methyl-D-phenylalanine?
The primary challenge is the significantly increased hydrophobicity and steric hindrance due to the presence of the 2-methyl group on the phenyl ring. This leads to a higher propensity for aggregation, poor solubility in aqueous solutions, and strong retention on reversed-phase chromatography columns, which can complicate purification and lead to low yields.[4]
Q2: What type of HPLC column is best for purifying peptides with 2-methyl-D-phenylalanine?
While C18 columns are a common starting point, they may lead to very strong retention and poor peak shape for these highly hydrophobic peptides. Consider using a column with a less hydrophobic stationary phase. A C8, C4, or a phenyl-based column can reduce the strong hydrophobic interactions and improve peak shape.[5]
Q3: How can I improve the recovery of my hydrophobic peptide from the HPLC column?
To improve recovery, ensure complete dissolution of your peptide before injection. Using a stronger organic solvent in the mobile phase, such as isopropanol or n-propanol in addition to or as a replacement for acetonitrile, can help elute the tightly bound peptide. Running a "wash" with a high percentage of organic solvent after your gradient can also help recover any remaining peptide from the column.[5]
Q4: Can I use additives in my mobile phase to improve the purification?
Yes, additives can be beneficial. Trifluoroacetic acid (TFA) at 0.1% is a standard ion-pairing agent that helps to sharpen peaks. In cases of severe aggregation, the addition of chaotropic agents like low concentrations of guanidinium hydrochloride or urea to the mobile phase can be attempted, but be mindful of their compatibility with your HPLC system and downstream applications.
Q5: At what wavelength should I detect my peptide?
Peptides are typically monitored at 210-220 nm, which corresponds to the absorbance of the peptide bond. If your peptide contains other aromatic residues like tryptophan or tyrosine, you can also monitor at 280 nm.[9]
III. Quantitative Data Summary
The following table summarizes expected outcomes for the purification of a model hydrophobic peptide under different RP-HPLC conditions. While specific to a model peptide, these trends are generally applicable to peptides containing 2-methyl-D-phenylalanine.
| Condition | Purity (%) | Yield (%) | Peak Shape |
| Standard (C18, ACN/H₂O, 25°C) | 70-85 | 40-60 | Broad, Tailing |
| High Temperature (C18, ACN/H₂O, 60°C) | 85-95 | 50-70 | Sharper, More Symmetrical |
| Less Hydrophobic Column (C4, ACN/H₂O, 25°C) | 80-90 | 60-80 | Improved Symmetry |
| Stronger Organic Modifier (C18, IPA/H₂O, 25°C) | >95 | 70-90 | Sharp, Symmetrical |
Data is illustrative and based on general principles of hydrophobic peptide purification.
IV. Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-methyl-D-phenylalanine
This is a generalized protocol for manual solid-phase peptide synthesis.
-
Resin Swelling: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.
-
Amino Acid Coupling:
-
For standard Fmoc-protected amino acids, use a 4-fold molar excess of the amino acid, HBTU/HOBt, and a 6-fold molar excess of N,N-diisopropylethylamine (DIPEA) in DMF. React for 2 hours.
-
For Fmoc-2-methyl-D-phenylalanine-OH, due to its steric hindrance, a longer coupling time (4-6 hours) or a double coupling may be necessary. Using a more potent coupling agent like HATU is recommended.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours.
-
Precipitation: Precipitate the peptide in cold diethyl ether.
-
Lyophilization: Centrifuge to pellet the peptide, wash with ether, and lyophilize to obtain the crude peptide powder.
Protocol 2: RP-HPLC Purification of a Hydrophobic Peptide with 2-methyl-D-phenylalanine
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of DMSO or DMF.
-
Dilute the dissolved peptide with Mobile Phase A to the desired injection concentration.
-
Centrifuge the sample to remove any insoluble material.
-
-
Column and Mobile Phases:
-
Column: C4 or Phenyl reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in isopropanol or a 1:1 mixture of acetonitrile and isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Column Temperature: 50-60°C.
-
Detection: 220 nm.
-
Gradient: A shallow gradient is recommended. For example, 30-70% Mobile Phase B over 40 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
V. Signaling Pathway and Experimental Workflow Diagrams
GPCR Signaling Pathway Activated by a Peptide Ligand
Many synthetic peptides, including those with unnatural amino acids, are designed to interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a typical GPCR signaling cascade.
Caption: A generalized GPCR signaling pathway.
Experimental Workflow: From Synthesis to Purified Peptide
This diagram outlines the overall experimental process for obtaining a pure peptide containing 2-methyl-D-phenylalanine.
Caption: Workflow from synthesis to purified peptide.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide ligand recognition by G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.igem.wiki [2024.igem.wiki]
- 7. nestgrp.com [nestgrp.com]
- 8. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Peptides Incorporating 2-methyl-D-phenylalanine
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing aggregation and solubility issues encountered when working with peptides that incorporate the non-canonical amino acid, 2-methyl-D-phenylalanine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of peptides containing 2-methyl-D-phenylalanine.
Issue 1: Poor yield and purity during solid-phase peptide synthesis (SPPS)
Question: My peptide synthesis is resulting in low yield and multiple deletion sequences. I suspect on-resin aggregation. What should I do?
Answer: On-resin aggregation is a common issue with hydrophobic residues like 2-methyl-D-phenylalanine, which can hinder coupling and deprotection steps.[1] Here are several strategies to mitigate this problem:
Initial Steps:
-
Monitor Resin Swelling: A visible sign of aggregation is the failure of the peptide-resin to swell properly.[2]
-
Solvent Choice: Switch from standard solvents like DMF to more potent, aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to your DMF.[3][4]
Advanced Strategies:
-
Elevated Temperature: Perform coupling and deprotection steps at higher temperatures (e.g., 50-90°C), which can be effectively achieved using a microwave peptide synthesizer.[3]
-
Chaotropic Salts: Before a difficult coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, to disrupt secondary structures.[1][2]
-
Backbone Protection: Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid every six to seven residues to prevent hydrogen bonding.[3]
-
Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides to introduce a "kink" in the peptide backbone, which disrupts the formation of β-sheets that lead to aggregation.[3][4]
Issue 2: The lyophilized peptide will not dissolve.
Question: I have synthesized and purified my peptide containing 2-methyl-D-phenylalanine, but the lyophilized powder is insoluble in my aqueous buffer. How can I solubilize it?
Answer: The hydrophobicity of 2-methyl-D-phenylalanine can significantly reduce the solubility of the final peptide product. A systematic approach is required to find a suitable solvent system. Always test solubility on a small aliquot of your peptide first.[5][6]
Solubilization Workflow:
-
Characterize Your Peptide: Determine the overall charge of your peptide at a neutral pH to guide solvent selection.[6]
-
Assign a value of +1 to each basic residue (K, R, H, N-terminus).
-
Assign a value of -1 to each acidic residue (D, E, C-terminus).
-
Sum the values to get the net charge.
-
-
Solvent Selection Based on Charge:
-
Basic Peptides (Net Charge > 0): Start with sterile, distilled water. If that fails, try adding a small amount of 10% acetic acid or 0.1% TFA.[5][7]
-
Acidic Peptides (Net Charge < 0): Begin with sterile, distilled water. If insoluble, add a small amount of 10% ammonium hydroxide (NH4OH) or ammonium bicarbonate.[5][7]
-
Neutral or Very Hydrophobic Peptides: These peptides often require an organic solvent. Start by dissolving the peptide in a minimal amount of DMSO, DMF, or isopropanol. Then, slowly add your aqueous buffer to the desired concentration.[7] Caution: DMSO can oxidize methionine and cysteine residues; use DMF as an alternative in those cases.[7]
-
-
Physical Dissolution Aids:
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing 2-methyl-D-phenylalanine tend to aggregate?
A1: The aggregation is primarily driven by the physicochemical properties of the 2-methyl-D-phenylalanine residue. The phenylalanine side chain is inherently hydrophobic and aromatic, promoting strong intermolecular hydrophobic interactions and π-π stacking between the phenyl rings.[8][9] These interactions encourage the self-assembly of peptide chains, often leading to the formation of stable β-sheet secondary structures that are prone to aggregation.[3][10] The D-configuration of the amino acid can also influence the self-assembly process, potentially enhancing stability against enzymatic degradation.[9][11]
Q2: Can I predict the aggregation potential of my peptide sequence before synthesis?
A2: While precise prediction is difficult, certain sequence characteristics increase the risk of aggregation. A high percentage of hydrophobic residues, including 2-methyl-D-phenylalanine, and the presence of contiguous stretches of β-branched amino acids are strong indicators of potential aggregation.[3] Several computational tools are available that can analyze a peptide sequence to predict its aggregation propensity.[8]
Q3: What is the mechanism of pseudoproline dipeptides in preventing aggregation?
A3: Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine that are incorporated as a dipeptide unit during synthesis. Their cyclized side chain introduces a structural "kink" into the peptide backbone, similar to proline. This disruption of the planar backbone structure hinders the formation of the extended β-sheet structures responsible for aggregation. The native amino acid residue is regenerated during the final acid cleavage of the peptide from the resin.[3]
Q4: How do chaotropic salts improve synthesis quality?
A4: Chaotropic salts, such as LiCl or NaClO4, are ions that disrupt the structure of water and reduce the stability of hydrophobic interactions and hydrogen bonds.[2] By washing the resin with a solution of a chaotropic salt, you can break up the secondary structures (like β-sheets) that have formed between peptide chains, making the reactive sites more accessible for the subsequent coupling or deprotection steps.[2]
Q5: What concentration of organic solvent is acceptable in a cell-based assay?
A5: If you are using an organic solvent like DMSO to dissolve your peptide for a biological assay, it is crucial to keep the final concentration of the solvent low, as it can be toxic to cells. A common recommendation is to keep the final concentration of DMSO at or below 1% (v/v) in your cell culture medium.[7]
Data and Protocols
Table 1: Recommended Solvents for Peptide Solubilization
| Peptide Net Charge | Primary Solvent | Secondary Solvent (if primary fails) | Tertiary Solvent (for highly hydrophobic peptides) |
| Basic (>0) | Deionized Water | 10% Acetic Acid or 0.1% TFA | Minimal DMSO, then dilute with aqueous buffer[7][12] |
| Acidic (<0) | Deionized Water | 10% NH4OH or 0.1M Ammonium Bicarbonate | Minimal DMSO, then dilute with aqueous buffer[12] |
| Neutral (0) | Minimal Organic Solvent | (Not Applicable) | Dilute with aqueous buffer[6][7] |
Note: The choice of organic solvent can include DMSO, DMF, isopropanol, or acetonitrile.
Experimental Protocols
Protocol 1: General Peptide Solubilization Test
-
Preparation: Aliquot a small, accurately weighed amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube. Allow the tube to warm to room temperature before opening.[5]
-
Initial Solvent Addition: Based on the peptide's net charge (see Table 1), add a calculated volume of the primary solvent to achieve a target concentration (e.g., 1-2 mg/mL).[13]
-
Dissolution: Vortex the tube for 30 seconds. If the peptide is not fully dissolved, sonicate the sample for 10-second intervals, chilling on ice in between, for up to three cycles.[5]
-
Secondary Solvent: If the peptide remains insoluble, add the appropriate secondary solvent dropwise, vortexing between additions, until the peptide dissolves.
-
Organic Solvent: For neutral or highly hydrophobic peptides that do not dissolve, use a new aliquot and add a minimal volume of DMSO (e.g., 20-50 µL). Once dissolved, slowly add the desired aqueous buffer to reach the final concentration, vortexing continuously.[7]
-
Centrifugation: Before use, centrifuge the peptide solution (10,000 x g for 5 min) to pellet any undissolved micro-aggregates.[5]
Protocol 2: On-Resin Chaotropic Salt Wash for SPPS
This protocol is designed to be used immediately before a coupling step that is known or suspected to be difficult due to aggregation.
-
Deprotection and Wash: Perform the standard Fmoc-deprotection step to remove the N-terminal protecting group. Wash the peptide-resin thoroughly with DMF (e.g., 5 x 1-minute washes) to remove the deprotection solution.
-
Chaotropic Salt Wash: Add a solution of 0.8 M LiCl in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture for 5 minutes.[1]
-
Drain and Wash: Drain the chaotropic salt solution from the reaction vessel.
-
Thorough DMF Wash: Wash the resin extensively with DMF (at least 5 times) to completely remove the chaotropic salt, which can interfere with the subsequent coupling reaction.
-
Coupling: Proceed immediately with your standard coupling protocol for the next amino acid.
Visualizations
Caption: Troubleshooting workflow for on-resin peptide aggregation during SPPS.
Caption: Step-by-step workflow for solubilizing aggregated peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. biobasic.com [biobasic.com]
- 7. jpt.com [jpt.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. benchchem.com [benchchem.com]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. genscript.com [genscript.com]
- 13. medchemexpress.com [medchemexpress.com]
Analytical methods to detect side products in 2-methyl-D-phenylalanine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed information on analytical methods for detecting side products in the synthesis of 2-methyl-D-phenylalanine. It includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential side products in the synthesis of 2-methyl-D-phenylalanine?
The synthesis of a chiral, non-proteinogenic amino acid like 2-methyl-D-phenylalanine can result in several types of impurities. The exact side products will depend on the synthetic route employed, but they generally fall into these categories:
-
Enantiomeric Impurities: The most common impurity is the opposite enantiomer, 2-methyl-L-phenylalanine. The presence of even small amounts of the L-enantiomer can significantly impact the efficacy and safety of a drug product.[1]
-
Diastereomeric Impurities: If the synthesis involves chiral reagents or intermediates with multiple stereocenters, diastereomers can be formed.
-
Precursor-Related Impurities: Unreacted starting materials and reagents from the synthesis can remain in the final product.
-
By-products from the Reaction: These can include products from over-alkylation, elimination, or other competing reaction pathways. For instance, in enzymatic synthesis starting from cinnamic acids, related by-products might be observed.[2][3]
-
Solvent and Reagent Adducts: Impurities formed by the reaction of the product or intermediates with solvents or other reagents.
Q2: Which analytical technique is most suitable for determining the enantiomeric purity of 2-methyl-D-phenylalanine?
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most powerful and widely used technique for separating and quantifying enantiomers of amino acids.[4][5] It utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation.[4] Ultra-Performance Convergence Chromatography (UPC²) is another advanced technique that can offer better resolution and higher throughput than traditional HPLC for chiral separations.[6]
Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze 2-methyl-D-phenylalanine and its impurities?
Yes, GC-MS is a viable method, but it requires a derivatization step. Amino acids are polar and non-volatile, which makes them unsuitable for direct GC analysis.[7][8][9] They must first be converted into more volatile and thermally stable derivatives, for example, by esterification followed by acylation.[7][10] This two-step process makes the amino acids amenable to separation by GC and subsequent identification and quantification by MS.[7]
Q4: What is the role of Nuclear Magnetic Resonance (NMR) spectroscopy in this analysis?
While HPLC and GC-MS are primarily used for separation and quantification of impurities, ¹H NMR and ¹³C NMR spectroscopy are invaluable for structural confirmation of the final product and identification of unknown impurities. Quantitative NMR (qNMR) can also be used to determine the purity of the sample without the need for a reference standard for every impurity, as it is an absolute quantification method.[11]
Analytical Methodologies & Protocols
Method Selection Workflow
Choosing the correct analytical technique is critical. The following workflow outlines a logical approach to selecting the appropriate method based on the analytical goal.
Caption: Workflow for selecting the appropriate analytical method.
Comparison of Key Analytical Techniques
The table below summarizes the primary analytical methods for assessing the purity of 2-methyl-D-phenylalanine.
| Technique | Primary Use | Sample Preparation | Pros | Cons |
| Chiral HPLC | Enantiomeric Purity | Dissolution in mobile phase | High resolution of enantiomers, reliable quantification.[5] | Requires specialized and often expensive chiral columns. Method development can be time-consuming.[12] |
| GC-MS | Impurity Profiling (Volatiles) | Required: Derivatization to increase volatility.[8] | High sensitivity, excellent for identifying unknown volatile impurities.[11] | Derivatization adds complexity and potential for side reactions. Not suitable for non-volatile or thermally labile compounds.[8] |
| LC-MS | General Impurity Profiling | Dissolution in mobile phase | High sensitivity and specificity, applicable to a wide range of compounds. | Potential for ion suppression, may require MS-compatible mobile phases.[4] |
| NMR | Structural Elucidation, Absolute Purity (qNMR) | Dissolution in deuterated solvent | Provides detailed structural information, qNMR is a primary quantification method.[11] | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
Detailed Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a starting point for developing a chiral HPLC method to separate D- and L-enantiomers of 2-methyl-phenylalanine. Optimization will likely be required.[13]
1. Instrumentation:
-
HPLC system with UV detector.
2. Materials:
-
Column: Chiral Stationary Phase (CSP) column. Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) or polysaccharide-based columns are often effective for amino acids.[4]
-
Mobile Phase: A typical mobile phase could be a mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., Ammonium acetate or Formic acid). For LC-MS compatibility, volatile buffers like ammonium formate are preferred.[4][13]
-
Sample Preparation: Accurately weigh and dissolve the 2-methyl-D-phenylalanine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
3. Chromatographic Conditions (Example):
-
Mobile Phase: Methanol/Water (80:20 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
4. Analysis:
-
Inject a standard of the racemic mixture (2-methyl-DL-phenylalanine) to determine the retention times of both the D- and L-enantiomers.
-
Inject the sample solution.
-
Calculate the percentage of the L-enantiomer impurity by comparing the peak area of the L-enantiomer to the total peak area of both enantiomers.
Troubleshooting Guides
Troubleshooting Chiral HPLC Separations
This section addresses common problems encountered during chiral HPLC analysis.
Caption: Troubleshooting common issues in chiral HPLC.
Q: My chiral HPLC method is showing poor or no separation between the D and L peaks. What should I do?
A: Poor resolution is a common challenge in chiral method development.[12]
-
Optimize Mobile Phase: The choice and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol) and any additives (e.g., acids like TFA or bases like DEA) are critical.[13] Systematically vary the percentage of the organic modifier. Sometimes, changing the type of alcohol can dramatically improve selectivity.[13]
-
Change Temperature: Adjusting the column temperature can affect the interactions between the analyte and the chiral stationary phase, which can alter the separation.
-
Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, sometimes improving resolution, although it will increase the run time.
-
Try a Different Column: The "lock and key" interaction in chiral separations is highly specific. If optimization fails, the chosen chiral stationary phase may not be suitable for your molecule. Consult literature or column selection guides for alternative CSPs known to work well for amino acids.[4][5]
Q: The retention times for my peaks are inconsistent from one injection to the next. What is causing this?
A: Fluctuating retention times usually point to issues with the HPLC system or the mobile phase.[14]
-
Check for Leaks: Ensure all fittings are secure and there are no leaks in the system, as this can cause pressure and flow rate fluctuations.[14]
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Prepare mobile phases carefully and consistently, ideally gravimetrically.[15] Ensure the mobile phase is thoroughly mixed and degassed to prevent air bubbles from entering the pump.[15]
-
Column Temperature: Unstable column temperature can lead to retention time drift. Use a column oven to maintain a constant temperature.[14]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can sometimes take longer for chiral columns.
Troubleshooting GC-MS Analysis
Q: I am not seeing any peaks for my derivatized amino acid in the GC-MS chromatogram.
A: This issue often relates to the sample preparation or injection.
-
Incomplete Derivatization: The derivatization reaction may be incomplete. Ensure you are using fresh reagents and that the reaction conditions (temperature, time) are optimal. The presence of moisture can significantly hinder silylation reactions.[8]
-
Analyte Degradation: The injector temperature might be too high, causing the derivatized analyte to degrade. Try lowering the injector temperature.
-
Sample Adsorption: Active sites in the GC inlet liner or the column can cause adsorption of the analyte. Using a deactivated liner and ensuring the column is in good condition can help.
Q: I am seeing multiple peaks for what should be a single derivatized compound. Why?
A: This could be due to several factors.
-
Incomplete Derivatization: Partial derivatization can lead to multiple products (e.g., a compound with one or two derivatized functional groups).
-
Derivatization of Impurities: The derivatizing agent may have reacted with other impurities in your sample, leading to extra peaks.
-
Isomer Formation: The derivatization conditions could potentially cause isomerization.
-
Degradation: The analyte may be degrading on-column or in the injector, creating breakdown products. Check the stability of your derivatives.[7]
References
- 1. Homochirality - Wikipedia [en.wikipedia.org]
- 2. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. waters.com [waters.com]
- 7. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Enhancing Peptide Stability: A Comparative Guide to Boc-2-methyl-D-phenylalanine and Boc-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often challenged by their inherent instability in biological systems, primarily due to rapid degradation by proteases. To overcome this limitation, medicinal chemists employ various strategies to enhance peptide stability, thereby improving their pharmacokinetic profiles and therapeutic efficacy. Among the most effective approaches is the incorporation of unnatural amino acids. This guide provides a detailed comparison of two such modifications: the inclusion of Boc-D-phenylalanine and the more sterically hindered Boc-2-methyl-D-phenylalanine.
Mechanisms of Enhanced Stability
The substitution of a naturally occurring L-amino acid with its D-enantiomer, such as D-phenylalanine, introduces a significant barrier to enzymatic degradation. Proteases, being chiral enzymes, are highly specific for L-amino acid substrates. The altered stereochemistry at the α-carbon of a D-amino acid prevents the peptide from fitting correctly into the active site of most proteases, thus inhibiting cleavage.
Further enhancement of proteolytic resistance can be achieved by introducing a methyl group at the α-carbon, creating an α,α-disubstituted amino acid like 2-methyl-D-phenylalanine. This modification provides an additional layer of steric hindrance that further restricts the conformational flexibility of the peptide backbone. This rigidity makes the peptide an even poorer substrate for proteases, leading to a substantial increase in its half-life.
Quantitative Comparison of Peptide Stability
While direct comparative studies for a single peptide containing these specific modifications are not extensively available in the public domain, the principles of peptide chemistry allow for a well-grounded, illustrative comparison. The following table presents hypothetical, yet representative, data for a model peptide to demonstrate the expected increase in stability with each modification when subjected to common in vitro stability assays.
| Peptide Modification | Enzyme | Half-life (t½) in Human Serum (hours) | Remaining Peptide after 8h with Trypsin (%) |
| Boc-L-phenylalanine (unmodified) | Trypsin, Chymotrypsin, etc. | < 1 | < 5 |
| Boc-D-phenylalanine | Trypsin, Chymotrypsin, etc. | 24 - 48 | ~ 80 |
| This compound | Trypsin, Chymotrypsin, etc. | > 72 | > 95 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trend in stability enhancement. Actual values are sequence-dependent and would need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Plasma/Serum Stability Assay
This assay determines the half-life of a peptide in a biological matrix containing a complex mixture of endogenous proteases.
Materials:
-
Test peptides (e.g., containing L-Phe, D-Phe, or 2-methyl-D-Phe)
-
Lyophilized human plasma or serum (pooled, with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation agent (e.g., ice-cold acetonitrile with 1% trifluoroacetic acid (TFA))
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) for peptide quantification
Procedure:
-
Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or PBS, with minimal DMSO if necessary) at a concentration of 1 mg/mL.
-
Incubation: Thaw pooled human plasma or serum at 37°C. Add the peptide stock solution to the plasma/serum to a final concentration of 10-100 µM.
-
Time-Point Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to three volumes of the ice-cold protein precipitation agent. Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC (RP-HPLC) coupled to a mass spectrometer (LC-MS). Quantify the amount of intact peptide by integrating the area of its corresponding peak in the chromatogram.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.
Protocol 2: Protease Stability Assay
This assay assesses the resistance of a peptide to degradation by a specific protease.
Materials:
-
Test peptide stock solution
-
Protease stock solution (e.g., trypsin, chymotrypsin in an appropriate buffer)
-
Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the protease)
-
Quenching solution (e.g., 10% TFA or a specific protease inhibitor)
-
RP-HPLC system
Procedure:
-
Prepare a solution of the test peptide in the reaction buffer at a defined concentration.
-
Add the protease stock solution to the peptide solution to initiate the reaction (a typical enzyme:substrate ratio is 1:50 to 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide by comparing the peak area at each time point to the peak area at time zero.
Protocol 3: Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing peptides containing either Boc-D-phenylalanine or this compound.
Materials:
-
Appropriate resin (e.g., Merrifield or PAM resin)
-
Boc-protected amino acids (including Boc-D-Phe or Boc-2-methyl-D-Phe)
-
Coupling reagents (e.g., DCC/HOBt or HBTU/DIEA)
-
Deprotection reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization reagent: 10% Diisopropylethylamine (DIEA) in DCM
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
-
Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)
-
RP-HPLC system for purification
Procedure:
-
Resin Swelling: Swell the resin in DCM in the reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent.
-
Capping (Optional): Cap any unreacted sites on the resin using acetic anhydride.
-
Boc Deprotection: Remove the Boc protecting group with 50% TFA in DCM.
-
Neutralization: Neutralize the resulting amine salt with 10% DIEA in DCM.
-
Subsequent Amino Acid Coupling: Couple the next Boc-protected amino acid (e.g., Boc-D-Phe or Boc-2-methyl-D-Phe) using a coupling agent.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail.
-
Purification: Purify the crude peptide using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.
Visualizing the Processes
A Comparative Guide to Boc and Fmoc Strategies for 2-Methyl-D-Phenylalanine Incorporation
For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids like 2-methyl-D-phenylalanine presents a significant challenge. The α-methyl group on this non-natural amino acid impedes reaction kinetics, demanding optimized protocols to ensure efficient peptide bond formation. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical factor that directly influences yield, purity, and overall success. This guide provides an objective, data-supported comparison of these two methods for incorporating 2-methyl-D-phenylalanine.
Fundamental Chemical Differences
The core distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes, specifically the chemical nature of the α-amino protecting group and the conditions required for its removal.[1][2]
-
Boc Strategy: This earlier, classical approach utilizes the acid-labile Boc group for temporary Nα-protection.[] Deprotection is achieved by repeated treatments with a strong acid, typically trifluoroacetic acid (TFA).[1][4] Side-chain protecting groups are generally benzyl-based and are removed simultaneously with cleavage from the resin using a very strong, hazardous acid like hydrofluoric acid (HF).[][5]
-
Fmoc Strategy: The more modern and widely adopted Fmoc strategy employs the base-labile Fmoc group.[][] This group is removed under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][] Side-chain protecting groups are typically tert-butyl-based, which are stable to piperidine but are cleaved with a moderately strong acid like TFA during the final cleavage step.[] This orthogonality allows for milder overall conditions and avoids the use of HF.[][7]
The steric hindrance provided by the 2-methyl group in 2-methyl-D-phenylalanine dramatically slows down the kinetics of the coupling reaction in either strategy, often leading to incomplete couplings and low yields.[8] Therefore, the selection of a highly efficient coupling reagent is paramount for success.[8]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Nα-Deprotection | Strong acid (e.g., 50% TFA in DCM)[9] | Base (e.g., 20% piperidine in DMF)[10] |
| Side-Chain Protection | Typically Benzyl-based (e.g., Bzl, Tos)[] | Typically tert-Butyl-based (e.g., tBu, Boc, Trt)[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., TFA cocktail)[11] |
| Orthogonality | "Two-dimensional" - relies on graded acid lability. | Fully orthogonal - base-labile vs. acid-labile groups.[2][] |
| Key Challenge | Handling of hazardous strong acids (TFA, HF).[12] | Potential for aspartimide formation with Asp residues; potential for diketopiperazine formation.[7] |
| Advantage for Hindered Residues | Repeated TFA washes can help disrupt peptide aggregation.[1][4] | Milder deprotection conditions are compatible with a wider range of sensitive modifications.[][7] |
Performance Data and Reagent Selection
The success of incorporating a sterically hindered residue like 2-methyl-D-phenylalanine is less dependent on the protection strategy (Boc vs. Fmoc) and more on the choice of coupling reagent.[8] Carbodiimide-based reagents like DCC or DIC are often insufficient for such challenging couplings.[9][13] More potent uronium/aminium or phosphonium salt-based reagents are required to achieve high efficiency.[8][14]
The following table summarizes the performance of common high-efficiency coupling reagents applicable to both strategies for hindered couplings. While specific quantitative data for 2-methyl-D-phenylalanine is sparse, the data is extrapolated from studies on similarly challenging residues like α,α-disubstituted or N-methylated amino acids.
| Coupling Reagent | Class | Typical Performance for Hindered Systems | Key Considerations |
| HATU | Aminium/Uronium Salt | High efficiency, fast kinetics.[8][14] | More expensive; can cause guanidinylation of the N-terminal amine if used in excess.[8][14] Based on potentially explosive HOAt.[8] |
| HBTU | Aminium/Uronium Salt | Highly efficient and widely used.[8][9] | Can also cause guanidinylation.[8] Exhibits unpredictable autocatalytic decomposition.[8] |
| COMU | Aminium/Uronium Salt | Efficiency comparable to HATU.[8][15] | Safer alternative to HATU/HBTU as it is based on OxymaPure, avoiding explosive benzotriazole derivatives.[8][15] |
| PyBOP | Phosphonium Salt | Efficient coupling, avoids guanidinylation side reactions.[8][14] | Generally less reactive than HATU.[8] |
| PyBrOP | Phosphonium Salt | Very effective for hindered N-methylated amino acids.[9] | Byproducts can be problematic to remove. |
Experimental Protocols
Given the steric hindrance, protocols for incorporating 2-methyl-D-phenylalanine must be optimized. This often includes using a higher excess of the amino acid and coupling reagents, extending reaction times, and performing a "double coupling."[9][14]
This protocol assumes the synthesis is proceeding on a deprotected peptide-resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).[9]
-
Boc Deprotection:
-
Neutralization (In Situ): The neutralization step is performed concurrently with coupling.
-
Activation and Coupling (HBTU/HATU):
-
Reaction: Agitate the reaction vessel for 2-4 hours. For a highly hindered residue like 2-methyl-D-phenylalanine, extending this time or performing a second coupling is recommended.[9]
-
Monitoring and Recoupling:
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).[9]
This protocol assumes the synthesis is proceeding on an N-terminally deprotected peptide-resin.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour.[10]
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-6 times) to ensure all piperidine is removed.
-
-
Activation and Coupling (HATU/COMU):
-
In a separate vessel, dissolve 3-4 equivalents of Fmoc-2-methyl-D-phenylalanine-OH, 3-4 equivalents of HATU (or COMU), and 6-8 equivalents of DIPEA or collidine in DMF.
-
-
Reaction:
-
Monitoring and Double Coupling:
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3x) to remove excess reagents and byproducts.[14]
Workflow Visualizations
The following diagrams illustrate the cyclical workflows for both the Boc and Fmoc strategies.
Caption: General workflow for a single cycle in Boc-strategy solid-phase peptide synthesis.
Caption: General workflow for a single cycle in Fmoc-strategy solid-phase peptide synthesis.
Conclusion and Recommendations
The choice between Boc and Fmoc strategies for incorporating the sterically demanding 2-methyl-D-phenylalanine is nuanced, with the modern Fmoc strategy generally being preferred.
-
Fmoc Strategy: This is the dominant approach for modern SPPS.[7] Its primary advantages are the milder, orthogonal deprotection conditions, which enhance compatibility with sensitive peptide modifications and avoid the use of highly hazardous HF for final cleavage.[][7] For incorporating 2-methyl-D-phenylalanine, the Fmoc strategy is highly effective, provided that potent coupling reagents like HATU or COMU are used, and protocols are adapted to include extended reaction times or double coupling to overcome the steric barrier.
-
Boc Strategy: While still a viable method, the Boc strategy's reliance on harsh acids for both deprotection (TFA) and final cleavage (HF) poses significant safety and handling challenges.[12] However, for certain "difficult" sequences prone to aggregation, the repeated TFA treatments in Boc-SPPS can act as a chaotropic agent, disrupting secondary structures and potentially leading to higher crude purity.[1][4]
Recommendation: For most applications, the Fmoc strategy is recommended due to its safety profile, milder conditions, and broad compatibility. Success with 2-methyl-D-phenylalanine hinges on employing a high-potency coupling reagent (e.g., COMU as a safer alternative to HATU) and rigorously monitoring the reaction to ensure completion, applying a double coupling protocol when necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
Navigating Stereochemistry: A Comparative Guide to the Enantiomeric Purity of Commercial Boc-2-methyl-D-phenylalanine
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is a critical quality attribute that directly influences the efficacy, safety, and regulatory approval of synthesized therapeutics. This guide provides an objective comparison of methodologies for analyzing the enantiomeric purity of commercial Boc-2-methyl-D-phenylalanine, a key intermediate in the synthesis of various pharmaceuticals. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to make informed decisions regarding raw material selection and quality control.
The introduction of a methyl group at the α-carbon of phenylalanine derivatives can significantly impact the conformational properties and metabolic stability of resulting peptides and small molecules. Consequently, ensuring the high enantiomeric purity of this compound is paramount. Even trace amounts of the corresponding L-enantiomer can lead to the formation of diastereomeric impurities, complicating downstream processing and potentially altering the pharmacological profile of the final active pharmaceutical ingredient (API).
Comparative Analysis of Enantiomeric Purity
While direct, publicly available comparative studies on the enantiomeric purity of this compound from various commercial suppliers are limited, extensive research on analogous N-protected amino acids provides a strong framework for evaluation. The most robust and widely adopted technique for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[1][2][3][4] Other viable methods include Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents.[3][4]
For the purpose of this guide, a standardized Chiral HPLC method is presented as the primary analytical technique due to its high resolution, sensitivity, and broad applicability.[4][5] The following table summarizes representative data that could be obtained when analyzing commercial samples of this compound.
| Supplier | Lot Number | Reported Purity | Measured Enantiomeric Excess (% ee of D-enantiomer) | L-enantiomer Impurity (%) |
| Supplier A | A-54321 | ≥99.0% | 99.7% | 0.15% |
| Supplier B | B-98765 | >98.0% | 99.4% | 0.30% |
| Supplier C | C-24680 | ≥99% | 99.9% | 0.05% |
Disclaimer: The data presented in this table is representative and for illustrative purposes. Actual chiral purity may vary between lots and suppliers. It is strongly recommended to perform in-house analysis for lot-specific purity confirmation.
Experimental Protocols
A detailed methodology for a key experiment is provided below. This Chiral HPLC protocol is adapted from established methods for similar N-Boc protected amino acids and serves as a robust starting point for the analysis of this compound.[2][3]
Chiral HPLC Method for Enantiomeric Purity of this compound
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based chiral stationary phase such as CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size is a suitable choice.[3] Alternatively, macrocyclic glycopeptide-based columns like CHIROBIOTIC® T can be effective for underivatized amino acids and their derivatives.[6]
-
Mobile Phase: A mixture of Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a ratio of 95:5:0.1 (v/v/v). The optimal ratio may require some method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of a racemic standard of Boc-2-methyl-DL-phenylalanine at a concentration of 1 mg/mL in the mobile phase. This is crucial to confirm the elution order and resolution of the two enantiomers.
-
Prepare samples of the commercial this compound to be tested at a concentration of 1 mg/mL in the mobile phase.
4. Analysis:
-
Inject the racemic standard to determine the retention times for both the D- and L-enantiomers and to calculate the resolution factor.
-
Inject the commercial samples.
-
The enantiomeric excess (% ee) is calculated using the following formula: % ee = [([D] - [L]) / ([D] + [L])] x 100 Where [D] and [L] are the peak areas of the D- and L-enantiomers, respectively.
Mandatory Visualizations
To facilitate a clear understanding of the experimental and decision-making processes, the following diagrams are provided.
References
Unlocking Enhanced Peptide-Protein Binding: A Comparative Analysis of 2-methyl-D-phenylalanine Incorporation
For researchers, scientists, and drug development professionals, optimizing the binding affinity of peptide-based therapeutics is a critical step in enhancing their efficacy and specificity. The incorporation of unnatural amino acids is a powerful strategy to achieve this. This guide provides an objective comparison of how the inclusion of 2-methyl-D-phenylalanine in a peptide sequence can impact its binding affinity to a target protein, benchmarked against its L-phenylalanine and D-phenylalanine counterparts. The following sections present illustrative experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
The substitution of natural L-amino acids with D-isomers is a well-established method to increase proteolytic stability. The further addition of a methyl group to the alpha-carbon (α-methylation), as in 2-methyl-D-phenylalanine, introduces a significant conformational constraint. This restriction can pre-organize the peptide backbone into a bioactive conformation that is more favorable for binding to its target protein, potentially leading to a substantial increase in binding affinity by reducing the entropic penalty upon binding.
Comparative Analysis of Binding Affinity
To illustrate the potential impact of 2-methyl-D-phenylalanine on binding affinity, we present a hypothetical case study. A well-characterized peptide inhibitor of the p53-MDM2 protein-protein interaction is selected as the base sequence containing a critical L-phenylalanine residue. This peptide is then synthesized with D-phenylalanine and 2-methyl-D-phenylalanine at the same position. The binding affinities (dissociation constant, Kd) to the MDM2 protein are then determined using Surface Plasmon Resonance (SPR).
Table 1: Comparative Binding Affinities of Modified p53-MDM2 Inhibitor Peptides
| Peptide Variant | Amino Acid at Position X | Modification Rationale | Illustrative Kd (nM) | Fold Improvement vs. L-Phe |
| Peptide A (Control) | L-Phenylalanine | Natural amino acid | 300 | 1x |
| Peptide B | D-Phenylalanine | Enhanced proteolytic stability, altered conformation | 50 | 6x |
| Peptide C | 2-methyl-D-phenylalanine | Enhanced stability and conformational constraint | 9 | 33x |
Note: The data presented in this table is illustrative and based on typical affinity enhancements observed with such modifications. Actual values will vary depending on the specific peptide sequence and protein target.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide-protein binding affinities and for the synthesis of the modified peptides.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-methyl-D-phenylalanine
The synthesis of peptides containing sterically hindered amino acids such as 2-methyl-D-phenylalanine requires optimized coupling conditions within the standard Fmoc/tBu solid-phase synthesis strategy.
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard Amino Acids): Dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the resin and agitate for 1-2 hours. Wash with DMF.
-
Coupling of 2-methyl-D-phenylalanine: Due to steric hindrance, a more potent coupling strategy is employed.
-
Pre-activate Fmoc-2-methyl-D-phenylalanine-OH (5 eq.) with HATU (4.9 eq.) and DIPEA (10 eq.) in DMF for 10 minutes.
-
Add the activated mixture to the resin.
-
Extend the coupling time to 4-12 hours, monitoring the reaction completion with a Kaiser test.
-
If coupling is incomplete, a second coupling may be necessary.
-
-
Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Iteration: Repeat steps 2 through 4 (or 5) for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, pellet by centrifugation, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Binding Affinity Measurement: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions.
-
Chip Preparation: Immobilize the target protein (e.g., MDM2) onto a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of concentrations of the synthesized peptides (Peptide A, B, and C) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of each peptide over the sensor chip surface at a constant flow rate. The association is monitored for a set time, followed by an injection of running buffer to monitor dissociation.
-
Regeneration: After each peptide injection cycle, regenerate the sensor surface with a short pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound peptide.
-
Data Analysis: The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. The resulting binding curves are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Binding Affinity Measurement: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
-
Sample Preparation: Dialyze the purified target protein and the synthesized peptides into the same buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl). Determine the precise concentrations of all molecules.
-
ITC Experiment Setup:
-
Load the protein solution (e.g., 20 µM) into the sample cell of the calorimeter.
-
Load the peptide solution (e.g., 200 µM) into the injection syringe.
-
-
Titration: Perform a series of small, sequential injections of the peptide solution into the protein-containing sample cell while maintaining a constant temperature (e.g., 25°C).
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The raw data is integrated to generate a binding isotherm (heat change per mole of injectant vs. molar ratio). This isotherm is then fitted to a suitable binding model (e.g., single-site binding model) to calculate the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Visualizations
Signaling Pathway
The incorporation of modified amino acids can significantly impact how a peptide interacts with and modulates a biological pathway. For example, D-phenylalanine-containing peptides are extensively used to target G-protein coupled receptors (GPCRs) like opioid receptors.
Caption: Opioid receptor activation by a D-Phe containing peptide agonist.
Experimental Workflow
The process of comparing peptide-protein binding affinities involves several key steps, from peptide design and synthesis to the final data analysis.
Caption: Workflow for peptide-protein binding affinity comparison.
A Comparative Study of Coupling Reagents for Boc-2-methyl-D-phenylalanine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the incorporation of sterically hindered amino acids like Boc-2-methyl-D-phenylalanine into peptide chains presents a significant synthetic challenge. The bulky α-methyl group obstructs the formation of the amide bond, often leading to low yields, incomplete reactions, and potential racemization. The selection of an appropriate coupling reagent is therefore paramount to the success of the synthesis.
This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of this compound and other sterically hindered amino acids. The performance of these reagents is evaluated based on coupling efficiency, reaction kinetics, and their potential to minimize side reactions. This information is supported by extrapolated data from studies on analogous α,α-disubstituted and N-methylated amino acids, providing a strong foundation for methodological decisions.
Performance Comparison of Coupling Reagents
The choice of coupling reagent directly impacts the efficiency of incorporating sterically hindered amino acids. Reagents are typically categorized as uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP). The following table summarizes the extrapolated performance of several common coupling reagents for the coupling of this compound, based on data from sterically similar amino acids.
| Coupling Reagent | Class | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU | Uronium/Aminium Salt | 95 - 99 | Low | Highly efficient for hindered couplings with rapid reaction times.[1][2] Considered a top-tier reagent for difficult sequences. |
| HBTU | Uronium/Aminium Salt | 90 - 98 | Low to Moderate | A widely used and reliable reagent, though slightly less reactive than HATU.[3][4] A cost-effective alternative for less demanding couplings. |
| PyBOP | Phosphonium Salt | 90 - 97 | Low to Moderate | Effective for hindered couplings and does not generate carcinogenic byproducts like its predecessor, BOP.[3] |
| COMU | Uronium/Aminium Salt | 94 - 99 | Very Low | Exhibits excellent performance comparable to HATU and is based on OxymaPure, offering a safer alternative to HOBt/HOAt-based reagents.[5] |
Experimental Workflow and Logical Relationships
The general workflow for a solid-phase peptide synthesis (SPPS) coupling cycle involving a sterically hindered amino acid like this compound is depicted below. The choice of coupling reagent is a critical decision point within this workflow.
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
The decision-making process for selecting a suitable coupling reagent for a sterically hindered amino acid involves considering the trade-offs between reactivity, potential side reactions, and cost.
Caption: Logical flow for selecting a coupling reagent for sterically hindered amino acids.
Detailed Experimental Protocols
The following are generalized protocols for the coupling of this compound to a resin-bound peptide amine using different coupling reagents in a manual solid-phase synthesis setting. Equivalents are calculated based on the initial loading of the resin.
Protocol 1: Coupling with HATU
This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
N-terminal Deprotection: If the N-terminus is Boc-protected, treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 10 minutes. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 2 to 4 hours.
-
Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and isopropanol (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
Protocol 2: Coupling with HBTU
This protocol provides a reliable and more cost-effective method for coupling.
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents).
-
Coupling Reaction: Immediately add the activation mixture to the resin and agitate at room temperature for 2 to 4 hours.
-
Washing and Monitoring: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Coupling with PyBOP
This protocol is a good alternative, especially when avoiding uronium/aminium-based reagents is desired.
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and PyBOP (2.9 equivalents) in DMF. Add DIEA (6 equivalents).
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 2 to 4 hours.
-
Washing and Monitoring: Follow steps 6 and 7 from Protocol 1.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound is highly dependent on the choice of coupling reagent. For challenging couplings where high yield and minimal side reactions are critical, HATU and COMU are the reagents of choice due to their high reactivity and efficiency.[1][2][5] PyBOP and HBTU represent reliable and more economical alternatives for less demanding sequences.[3][4] Researchers should consider the specific requirements of their synthesis, including the complexity of the peptide sequence and budget constraints, when selecting the optimal coupling strategy. It is always recommended to perform a small-scale test coupling to optimize conditions for a specific peptide sequence.
References
A Comparative Guide to the Validation of Peptides Containing 2-methyl-D-phenylalanine: Edman Degradation vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids, such as 2-methyl-D-phenylalanine, into peptide sequences is a critical strategy in modern drug discovery, offering enhanced stability and therapeutic potential. However, the structural verification of these modified peptides presents a significant analytical challenge. This guide provides an objective comparison of traditional Edman degradation and modern mass spectrometry-based techniques for the validation of peptide sequences containing 2-methyl-D-phenylalanine, supported by available experimental insights and detailed protocols.
At a Glance: Edman Degradation vs. Mass Spectrometry for 2-methyl-D-phenylalanine Peptides
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Principle | Sequential chemical cleavage of N-terminal amino acids. | Fragmentation of peptide ions and analysis of mass-to-charge ratios. |
| Primary Use Case | Unambiguous determination of the N-terminal sequence. | High-throughput sequencing, analysis of complex mixtures, and characterization of post-translational modifications. |
| Sample Requirement | 10-100 picomoles of highly purified peptide.[1] | Low picomole to femtomole range. |
| Throughput | Low; one sample at a time, with each cycle taking approximately an hour.[2] | High; suitable for analyzing multiple samples in a shorter timeframe. |
| Sequence Coverage | Typically limited to the first 30-50 amino acids from the N-terminus.[1] | Can provide full sequence coverage through analysis of overlapping peptide fragments. |
| Handling of 2-methyl-D-phenylalanine | Challenging. The N-methyl group blocks the initial reaction with phenyl isothiocyanate (PITC), potentially halting the sequencing process.[3] Steric hindrance from the additional methyl group may also reduce reaction efficiency if the N-terminal α-amino group is available. | Generally effective. The mass difference due to the additional methyl group is readily detectable. Fragmentation patterns can confirm the presence and location of the modified amino acid. |
| Data Interpretation | Direct identification of PTH-amino acid derivatives by chromatography. | Requires bioinformatics tools to interpret fragmentation spectra and deduce the sequence. |
| Key Advantage for this Application | Can definitively confirm the N-terminal residue if the peptide is not N-methylated at the terminus. | Capable of identifying 2-methyl-D-phenylalanine at any position within the peptide sequence and can handle N-terminal modifications. |
| Key Limitation for this Application | Likely to fail if 2-methyl-D-phenylalanine is the N-terminal residue due to N-methylation.[3] | May not distinguish between isomeric amino acids (e.g., leucine and isoleucine) without specialized techniques.[3] |
Experimental Workflows and Methodologies
Edman Degradation: A Step-by-Step Analysis
Edman degradation is a cyclical process that removes one amino acid at a time from the N-terminus of a peptide.[1]
Experimental Protocol for Edman Degradation of a Peptide Containing an Unnatural Amino Acid:
-
Sample Preparation: A highly purified peptide sample (10-100 picomoles) is loaded onto a polyvinylidene difluoride (PVDF) membrane and allowed to dry.[1]
-
Coupling: The peptide on the membrane is treated with phenyl isothiocyanate (PITC) under alkaline conditions. PITC reacts with the free N-terminal α-amino group to form a phenylthiocarbamoyl (PTC) peptide.
-
Washing: Excess reagents are washed away with organic solvents.
-
Cleavage: The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA), which cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.
-
Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.
-
Conversion: The extracted ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.
-
Cycle Repetition: The shortened peptide remains on the PVDF membrane and is subjected to the next cycle of degradation.
Challenges with 2-methyl-D-phenylalanine: If 2-methyl-D-phenylalanine is at the N-terminus, the methyl group on the α-amino group will block the initial coupling reaction with PITC, preventing the Edman degradation from proceeding.[3] If the modification is internal, the standard Edman cycles will proceed until the modified residue is at the N-terminus, at which point the sequencing will likely terminate.
Mass Spectrometry: A Powerful Alternative
Tandem mass spectrometry (MS/MS) is a high-throughput technique that identifies peptides by fragmenting them and analyzing the resulting mass-to-charge ratios of the fragments.
Experimental Protocol for Tandem Mass Spectrometry of a Modified Peptide:
-
Sample Preparation: The peptide sample is dissolved in a suitable solvent for introduction into the mass spectrometer.
-
Ionization: The peptide molecules are ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
MS1 Analysis: The ionized peptides are separated based on their mass-to-charge (m/z) ratio in the first mass analyzer. A specific peptide ion (precursor ion) is selected for further analysis.
-
Fragmentation: The selected precursor ion is fragmented, commonly through collision-induced dissociation (CID), where it collides with an inert gas. This breaks the peptide backbone at predictable locations, primarily the amide bonds, generating a series of fragment ions (b- and y-ions).
-
MS2 Analysis: The fragment ions are separated and detected in a second mass analyzer, generating an MS/MS spectrum.
-
Data Analysis: The MS/MS spectrum, which contains information about the masses of the fragment ions, is used to deduce the amino acid sequence. The mass shift corresponding to 2-methyl-D-phenylalanine allows for its identification and localization within the peptide.
Comparative Analysis and Recommendations
For the validation of peptides containing 2-methyl-D-phenylalanine, mass spectrometry is the superior and more versatile technique.
-
Edman degradation is severely limited by the N-methylation inherent to 2-methyl-D-phenylalanine, which will likely prevent the sequencing reaction from initiating if this residue is at the N-terminus.[3] While it can provide unambiguous sequencing for the residues preceding an internal 2-methyl-D-phenylalanine, it cannot identify the modified residue itself.
-
Mass spectrometry , on the other hand, can readily identify the mass modification of 2-methyl-D-phenylalanine regardless of its position in the peptide. The fragmentation pattern in the MS/MS spectrum will pinpoint the location of the modified amino acid. While data analysis can be complex, modern bioinformatics software can aid in the interpretation of the spectra.
While Edman degradation remains a valuable tool for N-terminal sequencing of unmodified peptides, its application to peptides containing 2-methyl-D-phenylalanine is highly problematic. For comprehensive and reliable validation of such modified peptides, mass spectrometry is the recommended method. It offers the sensitivity, throughput, and capability to identify and locate this unnatural amino acid within the peptide sequence, making it an indispensable tool for researchers and professionals in drug development. In practice, a combination of both techniques can sometimes be employed, with mass spectrometry providing the overall sequence and location of the modification, and Edman degradation potentially confirming the sequence of N-terminal residues if the modified amino acid is not at the terminus.
References
Enhanced Proteolytic Stability of Peptides Incorporating 2-methyl-D-phenylalanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of peptides is frequently hindered by their rapid degradation by endogenous proteases, leading to a short in-vivo half-life. A proven strategy to overcome this limitation is the incorporation of non-canonical amino acids. This guide provides an objective comparison of the proteolytic stability of peptides containing 2-methyl-D-phenylalanine against their native counterparts, supported by established principles and illustrative experimental data. The inclusion of 2-methyl-D-phenylalanine introduces both a D-amino acid configuration and a methyl group on the alpha-carbon (Cα), which together provide significant steric hindrance against proteolytic enzymes.
Comparative Analysis of Proteolytic Stability
The incorporation of 2-methyl-D-phenylalanine into a peptide sequence dramatically enhances its resistance to enzymatic degradation. This is primarily due to the combination of two structural modifications that disrupt the recognition and binding of proteases:
-
D-Amino Acid Configuration: Proteases are highly stereospecific and are evolved to recognize and cleave peptide bonds formed by L-amino acids. The presence of a D-amino acid at the cleavage site prevents the peptide from fitting correctly into the enzyme's active site.
-
Cα-Methylation: The addition of a methyl group to the alpha-carbon introduces significant steric bulk. This further obstructs the approach of the protease and hinders the formation of the enzyme-substrate complex.
| Peptide Sequence (Hypothetical) | Modification | Enzyme | Incubation Time (hours) | % Intact Peptide Remaining | Estimated Half-life (t½) |
| Ac-Ala-Ala-Phe -Ala-Ala-NH₂ | Native (L-Phenylalanine) | Chymotrypsin | 2 | < 5% | ~ 20 minutes |
| Ac-Ala-Ala-(2-Me-D-Phe) -Ala-Ala-NH₂ | 2-methyl-D-phenylalanine | Chymotrypsin | 2 | > 90% | > 24 hours |
| Ac-Tyr-Gly-Gly-Phe -Leu-NH₂ | Native (L-Phenylalanine) | Human Serum | 4 | ~ 15% | ~ 1.5 hours |
| Ac-Tyr-Gly-Gly-(2-Me-D-Phe) -Leu-NH₂ | 2-methyl-D-phenylalanine | Human Serum | 4 | > 85% | > 20 hours |
Note: The data presented in this table is illustrative and serves to demonstrate the typical magnitude of stability enhancement observed with the incorporation of Cα-methylated D-amino acids. Actual results will vary depending on the specific peptide sequence, the location of the modification, and the enzymatic environment.
Experimental Protocols
In Vitro Proteolytic Stability Assay in Human Serum
This protocol outlines a general procedure for assessing the stability of peptides in a physiologically relevant matrix.
1. Materials and Reagents:
-
Test peptides (native and modified with 2-methyl-D-phenylalanine)
-
Lyophilized human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS) (optional, for metabolite identification)
2. Procedure:
-
Peptide Stock Solution Preparation: Dissolve each peptide in an appropriate solvent (e.g., water or PBS, with minimal DMSO if necessary) to a final concentration of 1 mg/mL.
-
Incubation: Pre-warm human serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final concentration of any organic solvent (like DMSO) is below 1% to avoid impacting enzyme activity.
-
Time-Point Sampling: Incubate the peptide-serum mixture at 37°C with gentle agitation. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding three volumes of the cold quenching solution to the aliquot.
-
Protein Precipitation: Vortex the quenched sample and incubate at 4°C for 20 minutes to precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant and analyze it by RP-HPLC to quantify the amount of intact peptide remaining.
3. Data Analysis:
-
The percentage of intact peptide at each time point is calculated relative to the amount present at time zero.
-
The half-life (t½) is determined by plotting the percentage of intact peptide remaining against time and fitting the data to a first-order decay model.
Visualizations
Mechanism of Enhanced Proteolytic Resistance
The following diagram illustrates the principle of steric hindrance provided by 2-methyl-D-phenylalanine, which protects the peptide backbone from proteolytic cleavage.
Caption: Steric hindrance from 2-Me-D-Phe prevents protease binding.
Experimental Workflow for Proteolytic Stability Assay
The diagram below outlines the key steps in the experimental procedure for determining the proteolytic stability of a peptide.
Caption: Workflow for the in vitro serum stability assay.
A Comparative Guide to the Effects of Ortho-, Meta-, and Para-Methyl-D-Phenylalanine in Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug design. The substitution of a standard L-amino acid with a D-enantiomer, such as D-phenylalanine, is a well-established method to enhance proteolytic stability and modulate biological activity.[1] Further modification of the D-phenylalanine scaffold, for instance by introducing a methyl group to its phenyl ring, offers a nuanced approach to fine-tuning a peptide's pharmacological profile. The position of this methyl group—ortho-, meta-, or para-—can profoundly influence the peptide's conformation, receptor interaction, and overall performance due to distinct steric and electronic effects.
This guide provides a comparative analysis of the anticipated effects of incorporating ortho-, meta-, and para-methyl-D-phenylalanine into peptide sequences. While direct, head-to-head experimental data for all three isomers within a single peptide system is limited in publicly available literature, this comparison is grounded in established principles of medicinal chemistry and supported by data from analogous modifications.
The Influence of Methyl Group Position on Peptide Properties
The introduction of a methyl group to the phenyl ring of D-phenylalanine can alter a peptide's properties in several key ways:
-
Steric Hindrance: The methyl group adds bulk, which can either promote or hinder binding to a biological target depending on the topology of the binding pocket. The steric effect is most pronounced at the ortho- position, potentially forcing the side chain into a specific rotameric state, which can lock the peptide into a desired bioactive conformation.
-
Electronic Effects: A methyl group is weakly electron-donating. This can influence cation-π or π-π stacking interactions with a receptor. These electronic effects can modulate binding affinity and are dependent on the position of the methyl group relative to the aromatic ring's point of interaction.
-
Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the amino acid side chain, which can enhance interactions with hydrophobic pockets in a receptor and potentially improve membrane permeability.
Comparative Data Summary
The following tables present a summary of the expected impact of each methyl-D-phenylalanine isomer on key peptide attributes. The quantitative data is illustrative, based on typical outcomes of such modifications, to highlight the potential differences.
Table 1: Predicted Receptor Binding Affinity (Ki)
| Peptide Modification | Target Receptor | Predicted Binding Affinity (Ki, nM) | Rationale for Predicted Effect |
| Parent Peptide (with D-Phe) | GPCR Type A | 15.0 | Baseline affinity for the D-amino acid-containing peptide. |
| Peptide with ortho-methyl-D-Phe | GPCR Type A | 5.2 | The ortho-methyl group may enforce a bioactive conformation that fits optimally into the receptor's binding pocket, significantly increasing affinity. |
| Peptide with meta-methyl-D-Phe | GPCR Type A | 12.5 | The meta-position offers a balance of increased hydrophobicity with minimal steric clash, leading to a modest improvement in affinity. |
| Peptide with para-methyl-D-Phe | GPCR Type A | 8.9 | The para-methyl group enhances hydrophobic interactions without sterically hindering the peptide backbone, resulting in a notable increase in affinity. |
Table 2: Comparative Metabolic Stability
| Peptide Modification | Assay Matrix | Half-life (t½, hours) | Rationale for Predicted Stability |
| Parent Peptide (with D-Phe) | Human Plasma | 8 | The D-amino acid already confers significant resistance to proteolysis. |
| Peptide with ortho-methyl-D-Phe | Human Plasma | 12 | The bulky ortho-methyl group can provide additional steric shielding of the adjacent peptide bonds from proteolytic enzymes. |
| Peptide with meta-methyl-D-Phe | Human Plasma | 9 | The meta-methyl group offers some additional steric hindrance, leading to a slight increase in stability. |
| Peptide with para-methyl-D-Phe | Human Plasma | 10 | The para-methyl group can contribute to overall conformational stability, which may indirectly enhance resistance to proteolysis. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for synthesizing peptides incorporating ortho-, meta-, or para-methyl-D-phenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group by treating it with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the desired Fmoc-protected methyl-D-phenylalanine isomer using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Once the peptide chain is fully assembled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry.
Protocol 2: In Vitro Proteolytic Stability Assay
This assay measures the stability of the modified peptides in the presence of proteolytic enzymes, such as those found in human plasma.
-
Peptide Preparation: Prepare stock solutions of the purified peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Plasma Preparation: Thaw fresh-frozen human plasma at 37°C.
-
Incubation: Add the peptide stock solution to the pre-warmed plasma to a final concentration (e.g., 10 µM). Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as cold acetonitrile with an internal standard, to the aliquot. This will also precipitate the plasma proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.[2][3][4][5]
Protocol 3: Competitive Receptor Binding Assay
This assay determines the binding affinity (Ki) of the modified peptides for a target receptor, often a G-protein coupled receptor (GPCR).
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Radioligand: Select a suitable radiolabeled ligand that is known to bind to the target receptor.
-
Assay Buffer: Prepare a binding buffer appropriate for the receptor (e.g., Tris-HCl with cofactors like MgCl2).
-
Competition Reaction: In a multi-well plate, combine the receptor-containing membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor peptides (the ortho-, meta-, and para-methyl-D-phenylalanine analogs).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 6. Receptor-Ligand Binding Assays [labome.com]
Safety Operating Guide
Navigating the Safe Disposal of Boc-2-methyl-D-phenylalanine: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate, and actionable procedures for the safe disposal of Boc-2-methyl-D-phenylalanine, ensuring the protection of both laboratory personnel and the environment.
The consistent recommendation for the disposal of these types of compounds is to act in accordance with federal, state, and local environmental control regulations.[2][6]
Immediate Safety and Disposal Protocol
This section outlines the step-by-step process for the safe disposal of this compound, from initial handling to final waste containment.
Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Respiratory Protection: In case of dust formation, use a dust mask or a respirator.
-
Skin Protection: Wear a lab coat or other protective clothing.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.[2][7]
Disposal of Unused or Waste this compound:
-
Collection: Carefully sweep up any solid waste material. Avoid generating dust.
-
Containment: Place the collected solid into a clearly labeled, sealed container. The container should be suitable for chemical waste.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[1]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed environmental disposal company.
Spill Response:
-
Small Spills: For minor spills, carefully sweep up the solid material, place it in a labeled, sealed container, and dispose of it as chemical waste.[2]
-
Large Spills: In the event of a larger spill, evacuate the immediate area. If significant dust is generated, use a self-contained breathing apparatus.[6] Shovel the spilled material into a suitable container for disposal. Do not allow the product to enter drains.[2][4]
Disposal Procedure Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Summary of Key Safety and Disposal Information
| Parameter | Information | Source |
| Hazard Classification | Not classified as hazardous based on analogous compounds. | [1][2][3][4][5] |
| Primary Hazards | May cause mild irritation to the respiratory tract, skin, and eyes. | [2][6] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. Dust mask if dust is generated. | [6] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Spill Procedure | Sweep up solid material and place in a suitable container for disposal. | [2] |
| Disposal Method | Dispose of in accordance with federal, state, and local environmental regulations. | [2][6] |
| Waste Container | Labeled, sealed container appropriate for chemical waste. |
References
Personal protective equipment for handling Boc-2-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Boc-2-methyl-D-phenylalanine. Adherence to these procedures is critical for ensuring laboratory safety and operational compliance. While this compound and similar compounds are not classified as hazardous substances, proper handling protocols are mandatory to minimize exposure and maintain a safe research environment.[1][2][3][4][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | Must have side shields. | Protects eyes from splashes and airborne particles.[2][4] |
| Goggles | Recommended when there is a significant risk of splashing. | Provides a more complete seal around the eyes.[6] | |
| Hand Protection | Gloves | Chemical-resistant, powder-free nitrile gloves are recommended. | Protects skin from direct contact with the chemical.[2][4] Double gloving may be advisable for extended handling.[7] |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and personal clothing from contamination.[2][4] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder outside of a fume hood or when dust generation is likely. | Prevents inhalation of fine particles.[2][4] Surgical masks offer little to no protection from chemical dust.[7] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle the solid form of this compound in a well-ventilated area.[2][4]
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2]
2. Weighing and Aliquoting:
-
Perform these tasks within a fume hood or a ventilated balance enclosure to control dust.
-
Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating airborne dust.[2]
3. Dissolving the Compound:
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Cap containers securely and use a vortex mixer or sonicator for dissolution as needed, ensuring the container is properly sealed.
4. Spill Response:
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area.
-
Notify your institution's Environmental Health and Safety (EHS) department.
-
Increase ventilation to the area if it is safe to do so.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial for environmental stewardship and regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused or waste this compound in a dedicated, clearly labeled, and sealable container.[4]
-
Contaminated Materials: All items that have come into contact with the compound, such as gloves, weigh paper, and pipette tips, must be collected in a separate, sealed container labeled as chemical waste.[4]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Store sealed waste containers in a designated and secure chemical waste accumulation area, away from incompatible materials.[4]
3. Final Disposal:
-
Do not pour this chemical down the drain. [2]
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal company.[2]
-
Maintain all records and manifests related to the disposal.[4]
Experimental Protocol: Boc Group Deprotection
A common chemical transformation for Boc-protected amino acids is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions.
Materials:
-
This compound derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction's completion using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
There are no known natural signaling pathways involving the synthetic amino acid derivative this compound. Its primary role is as a building block in chemical synthesis.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
